Product packaging for 4-Methylpentanal-d7(Cat. No.:)

4-Methylpentanal-d7

Cat. No.: B13432785
M. Wt: 107.20 g/mol
InChI Key: JGEGJYXHCFUMJF-NWOXSKRJSA-N
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Description

4-Methylpentanal-d7 is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 107.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B13432785 4-Methylpentanal-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O

Molecular Weight

107.20 g/mol

IUPAC Name

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D

InChI Key

JGEGJYXHCFUMJF-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCC=O

Origin of Product

United States

Foundational & Exploratory

4-Methylpentanal-d7 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. The information is curated for professionals in research and development, with a focus on data presentation and logical workflow.

Core Chemical Properties

This compound is a deuterated analogue of 4-methylpentanal, also known as isocaproaldehyde. The incorporation of seven deuterium atoms significantly increases its molecular weight compared to the non-labeled compound, making it a valuable tool in tracer studies and as a labeled internal standard in mass spectrometry-based analyses. Its primary documented application is as a key intermediate in the synthesis of deuterated Pregabalin and related compounds[1].

A summary of its key chemical identifiers and properties is presented in Table 1.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1794978-55-4[1][2]
Molecular Formula C₆H₅D₇O[1][2]
Molecular Weight 107.20 g/mol [2]
Synonyms 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7, γ-Methylvaleraldehyde-d7[1]

Chemical Structure

The chemical structure of this compound is characterized by a pentanal backbone with a methyl group at the fourth carbon position. The seven deuterium atoms are located on the isopropyl group and the adjacent methylene group.

Structural Representations (for non-deuterated analogue):

  • SMILES: CC(C)CCC=O[3][4]

  • InChI: InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3[3][4]

The deuterated positions in this compound would be at the two methyl groups of the isopropyl moiety and the adjacent methylene group.

Physicochemical Properties (Predicted for non-deuterated analogue)

PropertyPredicted ValueSource(s)
Water Solubility 3.8 g/L[5]
logP 1.92[5]
Polar Surface Area 17.07 Ų[5]
Hydrogen Acceptor Count 1[5]
Rotatable Bond Count 3[5]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for the synthesis of the non-deuterated analogue[6].

Hypothetical Synthetic Protocol: Oxidation of Deuterated 4-Methylpentan-1-ol

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.

  • Step 1: Synthesis of 4-Methylpentan-1-ol-d7: This deuterated alcohol precursor would first need to be synthesized. This could potentially be achieved through the reduction of a corresponding deuterated carboxylic acid or ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

  • Step 2: Oxidation: The resulting 4-Methylpentan-1-ol-d7 would then be oxidized to this compound. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide would be suitable to prevent over-oxidation to the carboxylic acid[6].

Reaction: (CD₃)₂CDCD₂CH₂OH + [Oxidizing Agent] → (CD₃)₂CDCD₂CHO

Purification: The product would likely be purified using standard techniques such as distillation or column chromatography.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, and ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would also show characteristic shifts for the carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of 107.20 and the isotopic enrichment.

Logical Workflow: Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use as an intermediate in the synthesis of deuterated Pregabalin.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis Deuterated_Precursor Deuterated Precursor (e.g., 4-Methylpentanoic-d7 acid) Reduction Reduction (e.g., with LiAlD4) Deuterated_Precursor->Reduction Alcohol_d7 4-Methylpentan-1-ol-d7 Reduction->Alcohol_d7 Oxidation Mild Oxidation (e.g., PCC, Swern) Alcohol_d7->Oxidation Aldehyde_d7 This compound Oxidation->Aldehyde_d7 Starting_Material This compound Reaction_Steps Multi-step Synthesis Starting_Material->Reaction_Steps Final_Product Deuterated Pregabalin Reaction_Steps->Final_Product

Caption: Synthetic workflow for this compound and its use.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a labeled building block for the synthesis of more complex deuterated molecules[1].

  • Isotope Dilution Mass Spectrometry (IDMS): It can be used to synthesize deuterated internal standards for quantitative analysis of Pregabalin or its metabolites.

  • Metabolic Studies: Deuterated drugs, synthesized using intermediates like this compound, are used in pharmacokinetic studies to investigate drug metabolism without the use of radioactive labels. The deuterium label can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), which can be a strategy to improve a drug's metabolic profile.

Safety and Handling

While specific safety data for this compound is not available, the non-deuterated analogue is known to be a flammable liquid and an irritant. Standard laboratory safety precautions should be taken, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

References

Synthesis Route for 4-Methylpentanal-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis route for 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, which serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Pregabalin.[1] This document provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of this compound involves a three-step process commencing with the deuteration of a commercially available starting material, followed by reduction and subsequent oxidation. The key steps are:

  • Catalytic Deuteration: Saturation of the carbon-carbon double bond and deuteration of the α- and γ-positions of 4-methyl-2-pentenoic acid using deuterium gas in the presence of a palladium catalyst to yield 4-methylpentanoic acid-d7.

  • Reduction to Alcohol: Conversion of the deuterated carboxylic acid to the corresponding primary alcohol, 4-methylpentan-1-ol-d7, using a suitable reducing agent.

  • Oxidation to Aldehyde: Oxidation of the deuterated primary alcohol to the final product, this compound, utilizing a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

This strategy is designed to achieve high isotopic enrichment in the final product.

Experimental Protocols

Step 1: Synthesis of 4-Methylpentanoic Acid-d7

This step involves the catalytic deuteration of 4-methyl-2-pentenoic acid.

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methyl-2-pentenoic acid114.1410.0 g0.0876
10% Palladium on Carbon (Pd/C)-1.0 g-
Deuterium gas (D2)4.028Excess-
Ethyl acetate (anhydrous)88.11100 mL-

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser is charged with 4-methyl-2-pentenoic acid (10.0 g, 0.0876 mol) and 10% palladium on carbon (1.0 g).

  • Anhydrous ethyl acetate (100 mL) is added to the flask.

  • The flask is evacuated and backfilled with deuterium gas three times to ensure an inert atmosphere.

  • The reaction mixture is stirred vigorously under a positive pressure of deuterium gas (balloon) at room temperature for 24 hours.

  • Upon completion (monitored by ¹H NMR spectroscopy for the disappearance of olefinic protons), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-methylpentanoic acid-d7 as a colorless oil. The product is used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of 4-Methylpentan-1-ol-d7

This step involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol.

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methylpentanoic acid-d7~121.2010.6 g0.0876
Lithium aluminum deuteride (LiAlD4)41.984.0 g0.0953
Anhydrous diethyl ether74.12150 mL-
Deuterium oxide (D2O)20.03As needed-
1.5 M Sodium hydroxide in D2O-As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum deuteride (4.0 g, 0.0953 mol) and anhydrous diethyl ether (100 mL).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of 4-methylpentanoic acid-d7 (10.6 g, 0.0876 mol) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlD4 is quenched by the slow, sequential addition of D2O (4 mL), 1.5 M sodium hydroxide in D2O (4 mL), and then D2O (12 mL).

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 4-methylpentan-1-ol-d7 as a colorless oil.

Expected Yield: 85-95%.

Step 3: Synthesis of this compound

This step involves the mild oxidation of the deuterated primary alcohol to the final aldehyde product. A Swern oxidation is proposed to minimize over-oxidation.[2][3][4][5][6]

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Oxalyl chloride126.937.8 mL0.088
Dimethyl sulfoxide (DMSO)78.1312.5 mL0.176
4-Methylpentan-1-ol-d7~109.238.0 g0.073
Triethylamine101.1951.0 mL0.366
Dichloromethane (DCM, anhydrous)84.93300 mL-

Procedure:

  • To a solution of oxalyl chloride (7.8 mL, 0.088 mol) in anhydrous dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, cooled to -78 °C (dry ice/acetone bath), is added a solution of dimethyl sulfoxide (12.5 mL, 0.176 mol) in anhydrous dichloromethane (40 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[2]

  • The mixture is stirred for an additional 15 minutes at -78 °C.

  • A solution of 4-methylpentan-1-ol-d7 (8.0 g, 0.073 mol) in anhydrous dichloromethane (60 mL) is then added dropwise over 20 minutes, maintaining the temperature at -78 °C.[2]

  • After stirring for 30 minutes at -78 °C, triethylamine (51.0 mL, 0.366 mol) is added dropwise over 10 minutes.[3]

  • The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[2]

  • Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford this compound.

Expected Yield: 70-85%.

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight (Product)Theoretical Yield (g)Typical Yield (%)
14-Methyl-2-pentenoic acid4-Methylpentanoic acid-d7~121.2010.6Quantitative
24-Methylpentanoic acid-d74-Methylpentan-1-ol-d7~109.239.685-95
34-Methylpentan-1-ol-d7This compound~107.207.870-85

Synthetic Workflow Diagram

Synthesis_of_4_Methylpentanal_d7 cluster_step1 Step 1: Catalytic Deuteration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation A 4-Methyl-2-pentenoic Acid B 4-Methylpentanoic Acid-d7 A->B D2, Pd/C Ethyl Acetate C 4-Methylpentan-1-ol-d7 B->C 1. LiAlD4, Et2O 2. D2O quench D This compound C->D Swern Oxidation (COCl)2, DMSO, Et3N

Caption: Synthetic pathway for this compound.

Disclaimer: The experimental protocols provided are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Guide: 4-Methylpentanal-d7 in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and its relevance in the synthesis of active pharmaceutical ingredients (APIs), such as Pregabalin.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

PropertyValueCitations
CAS Number 1794978-55-4[1][2][3]
Molecular Formula C₆H₅D₇O[1][2][4]
Molecular Weight 107.2 g/mol [1][2][3]
Synonyms 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7[1][3]

Application in Pharmaceutical Synthesis and Analysis

This compound is a valuable tool in pharmaceutical development, particularly in the synthesis and quality control of Pregabalin. While not a direct reagent in the synthesis, its non-deuterated counterpart, 4-methylpentanal (isovaleraldehyde), is a potential starting material or impurity in various synthetic routes for Pregabalin. The deuterated form serves as an ideal internal standard for quantifying trace amounts of 4-methylpentanal or related impurities in drug substances and intermediates.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because it co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

Objective: To quantify the concentration of 4-methylpentanal in a sample using this compound as an internal standard.

Materials:

  • 4-Methylpentanal (analyte)

  • This compound (internal standard)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Sample matrix (e.g., pharmaceutical intermediate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4-methylpentanal at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

    • Create a series of calibration standards by spiking known amounts of the 4-methylpentanal stock solution into a constant volume of the internal standard solution. The concentration of the internal standard should be kept constant across all calibration standards and samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Dissolve the sample in a known volume of the solvent.

    • Add a precise volume of the this compound internal standard stock solution to the sample solution.

  • GC-MS Analysis:

    • Injection: Inject a small, fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

    • Chromatographic Separation: Utilize a temperature program that effectively separates 4-methylpentanal from other components in the sample matrix.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 4-methylpentanal and this compound. For example:

      • 4-Methylpentanal: Monitor ions such as m/z 100 (molecular ion) and characteristic fragment ions.

      • This compound: Monitor the corresponding deuterated ions, for instance, m/z 107.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

    • Calculate the peak area ratio for the sample.

    • Determine the concentration of 4-methylpentanal in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

The following diagrams illustrate the role of this compound in the context of pharmaceutical development.

G cluster_synthesis Pregabalin Synthesis Workflow cluster_qc Quality Control Start Starting Materials (e.g., 4-Methylpentanal) Intermediate Synthesis of Intermediates Start->Intermediate Chemical Reactions Crude Crude Pregabalin Intermediate->Crude QC_Analysis Impurity Analysis (GC-MS / LC-MS) Intermediate->QC_Analysis In-process Control Purification Purification Crude->Purification Crude->QC_Analysis Final Final API (Pregabalin) Purification->Final IS Internal Standard (this compound) IS->QC_Analysis Added for Quantification

Caption: Workflow for Pregabalin synthesis with integrated quality control points for impurity analysis using an internal standard.

G Sample Sample containing Analyte (A) IS Add known amount of Internal Standard (IS-d7) Sample->IS Extraction Sample Preparation (e.g., Extraction, Dilution) IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Chromatogram Chromatogram Analyte and IS-d7 co-elute GCMS->Chromatogram MS Mass Spectrometry Detection Chromatogram->MS Quant Quantification MS->Quant Calculate Area Ratio (A / IS-d7) and determine concentration

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Isotopic Purity of 4-Methylpentanal-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document outlines typical isotopic purity specifications, detailed methodologies for its synthesis and analysis, and visual workflows to support researchers in its application. This compound serves as a valuable internal standard in mass spectrometry-based assays and as a tool in metabolic research.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of this compound is a critical parameter for its use in quantitative analysis and metabolic studies. While a specific certificate of analysis is not publicly available, the following table summarizes representative data based on information from suppliers of deuterated compounds, who typically guarantee a minimum isotopic enrichment.

ParameterRepresentative ValueMethod of Analysis
Chemical Formula C₆H₅D₇O-
Molecular Weight 107.20 g/mol Mass Spectrometry
CAS Number 1794978-55-4-
Isotopic Enrichment ≥ 98 atom % D¹H NMR, Mass Spectrometry
Chemical Purity ≥ 98%GC-MS, HPLC
d₀ Content ≤ 0.5%Mass Spectrometry
Average Deuteration Typically > 99%Mass Spectrometry

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for the deuteration of aldehydes.

Synthesis of this compound

A common route for the synthesis of deuterated aldehydes involves the reduction of a corresponding ester with a deuterated reducing agent, followed by oxidation.

Materials:

  • Methyl 4-methylpentanoate

  • Lithium aluminum deuteride (LAD)

  • Anhydrous diethyl ether

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Deuterated water (D₂O)

  • Sodium sulfate, anhydrous

Procedure:

  • Reduction of the Ester: A solution of methyl 4-methylpentanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow, sequential addition of D₂O at 0 °C.

  • The resulting salts are filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 4-methylpentan-1,1,2,3,4,5,5-d₇-1-ol.

  • Oxidation of the Alcohol: The deuterated alcohol is dissolved in anhydrous dichloromethane, and pyridinium chlorochromate (PCC) is added in one portion.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered through a pad of silica gel, and the solvent is removed by distillation to yield crude this compound.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high chemical purity.

Isotopic Purity Analysis

The isotopic purity and enrichment of this compound are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

  • Objective: To determine the degree of deuteration by quantifying the residual proton signals.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Analysis: The integrals of the residual proton signals corresponding to the aldehyde and the alkyl chain are compared to an internal standard of known concentration. The absence or significant reduction of signals at positions corresponding to H-atoms in the non-deuterated compound confirms high isotopic enrichment.

Mass Spectrometry (GC-MS):

  • Objective: To determine the isotopic distribution and confirm the molecular weight.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane).

  • Data Acquisition: The sample is introduced into a gas chromatograph coupled to a mass spectrometer. The mass spectrum is recorded over a relevant m/z range.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (m/z = 107.20). The relative intensities of the ions corresponding to partially deuterated (d₁ to d₆) and non-deuterated (d₀) species are used to calculate the isotopic distribution and the average deuteration level.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_product Final Product Start Methyl 4-methylpentanoate Reduction Reduction with LiAlD4 Start->Reduction Intermediate 4-Methylpentan-1,1,2,3,4,5,5-d7-1-ol Reduction->Intermediate Oxidation Oxidation with PCC Intermediate->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Analysis_Workflow cluster_analysis Analysis of this compound Sample Pure this compound Sample NMR 1H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Result Determination of Isotopic Enrichment NMR->NMR_Result MS_Result Determination of Isotopic Distribution & Purity MS->MS_Result

Caption: Analytical Workflow for Isotopic Purity Determination.

Navigating Drug Development with 4-Methylpentanal-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone of robust and accurate bioanalytical method development. Among these, 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, serves as a critical internal standard, particularly in the quantification of therapeutic agents such as Pregabalin. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, a plausible synthetic approach, and a detailed experimental protocol for its application in a bioanalytical assay.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound. The following table summarizes key information from some of the prominent commercial vendors.

SupplierCAS NumberMolecular FormulaNotes
Toronto Research Chemicals1794978-55-4C₆H₅D₇OAvailable in various quantities.
Omsynth Lifesciences Pvt. Ltd.1794978-55-4C₆H₅D₇OPurity of 98.35% is reported.
Pharmaffiliates1794978-55-4C₆H₅D₇OListed as a stable isotope and intermediate.
Santa Cruz Biotechnology1794978-55-4C₆H₅D₇OFor research use only.
Sapphire Bioscience1794978-55-4C₆H₅D₇ODistributed for Toronto Research Chemicals.

Synthesis of this compound: A Conceptual Protocol

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible route can be conceptualized based on established methods for the deuteration of aldehydes. One such approach involves the hydroformylation of a deuterated alkene precursor.

Principle:

The synthesis could start from a commercially available deuterated isobutene, which is then coupled with a suitable propionaldehyde equivalent in a multi-step process culminating in a hydroformylation reaction that introduces the aldehyde functionality. Deuterium gas (D₂) in the presence of a suitable catalyst could also be employed in the final step to ensure deuteration at the aldehydic position.

Hypothetical Synthesis Workflow:

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Coupling cluster_2 Step 3: Hydroformylation & Deuteration A Isobutene-d6 B Mg A->B THF C Isobutenyl-d6-magnesium bromide B->C D Acrolein C->D Cu(I) catalyst E 4-Methyl-1-penten-3-ol-d6 D->E F CO, D2 E->F High Pressure G Rh catalyst F->G H This compound G->H

Caption: Conceptual synthesis workflow for this compound.

Application in Bioanalytical Methods: A Detailed Experimental Protocol

This compound is an ideal internal standard for the quantification of structurally related analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is particularly notable in pharmacokinetic and bioequivalence studies of drugs like Pregabalin.

Objective: To determine the concentration of Pregabalin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

  • Pregabalin reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Sciex API 4000 or equivalent)

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (50 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Analyte/IS Peak Area Ratio I->J K Concentration Calculation (Calibration Curve) J->K

Caption: Bioanalytical workflow for Pregabalin quantification.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Pregabalin and this compound in methanol (1 mg/mL).

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add 25 µL of the this compound working solution (internal standard).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Pregabalin: Q1 160.2 -> Q3 142.2

        • This compound (as a surrogate for a deuterated Pregabalin standard): Q1 [Parent Ion m/z] -> Q3 [Product Ion m/z] (Note: The exact transition for Pregabalin-d7 would be used in practice; this compound is a precursor.)

  • Data Analysis:

    • Integrate the peak areas for Pregabalin and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Pregabalin in the unknown samples from the calibration curve.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart, 4-methylpentanal, is a product of cholesterol side-chain cleavage and can be involved in steroid hormone biosynthesis pathways.[1] However, the primary role of the deuterated form in a research and drug development context is as an analytical tool. The logical relationship is therefore its application in establishing the pharmacokinetic profile of a drug, which in turn informs dosing regimens and efficacy in relation to the drug's target signaling pathway.

The following diagram illustrates the logical relationship between the bioanalytical method using this compound and the broader drug development process.

A Drug Candidate (e.g., Pregabalin) B Target Signaling Pathway A->B designed to modulate E Pharmacokinetic Studies (ADME) A->E administered in G Clinical Efficacy & Safety B->G underlies C Bioanalytical Method Development D Use of this compound as Internal Standard C->D incorporates E->C requires validated F Dose-Response Relationship E->F establishes F->G informs H Regulatory Submission G->H data supports

Caption: Role of bioanalysis in drug development.

References

In-Depth Technical Guide: 4-Methylpentanal-d7 Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive safety overview for 4-Methylpentanal-d7. Due to the limited availability of specific safety data for the deuterated compound, this guide leverages information from the non-deuterated analogue, 4-Methylpentanal (CAS 1119-16-0). It is a common and accepted practice in the chemical industry to consider the safety profile of a deuterated compound to be very similar to its non-deuterated counterpart. However, this information should be used as a guide and not as a substitute for a formal risk assessment.

Chemical Identification

IdentifierData
Chemical Name This compound
Synonyms 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7[1]
CAS Number 1794978-55-4[1]
Molecular Formula C6H5D7O[1]
Molecular Weight 107.20 g/mol [1]
Intended Use For research and development purposes only.[2][3] It is used as an intermediate in the synthesis of Pregabalin and related compounds.[1]

Hazard Identification

The GHS classification for the non-deuterated 4-Methylpentanal is as follows:

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor.
Skin irritation2H315: Causes skin irritation.[2]
Serious eye irritation2AH319: Causes serious eye irritation.[2]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation.[2]

GHS Pictograms:

alt text
alt text

Signal Word: Warning[2]

Precautionary Statements:

CodeStatement
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

The following data is for the non-deuterated 4-Methylpentanal:

PropertyValue
Appearance Clear Colourless Oil[4]
Boiling Point 120 - 122 °C
Melting Point -109 - -107 °C
Flash Point 17.8 °C
Density 0.799 g/cm³
Vapor Pressure 16.9 mmHg at 25°C
Water Solubility 3.8 g/L[5]

Toxicological Information

Data is for the non-deuterated 4-Methylpentanal:

TestRouteSpeciesValue
LD50 (Lethal Dose, 50%)OralRat5660 uL/kg
Open Irritation TestSkinRabbitMild Irritant

Toxicological Effects: Details of toxic effects other than lethal dose value are not reported.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the public domain. The LD50 and skin irritation data are likely derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as OECD 401 (Acute Oral Toxicity) and OECD 404 (Acute Dermal Irritation/Corrosion). These protocols generally involve the administration of the substance to laboratory animals under controlled conditions to observe and quantify adverse effects.

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition - No smoking.

  • Take measures to prevent the build-up of electrostatic charge.[6]

  • Use explosion-proof equipment.

  • Handle in a well-ventilated area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep container tightly closed.[2]

  • Recommended storage temperature: 2-8°C in a refrigerator.[1]

Disposal:

  • Dispose of contents/container in accordance with local/regional/national/international regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

First-Aid and Spill Response Workflows

First_Aid_Measures First-Aid Measures for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with plenty of soap and water. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Advice/Attention if you feel unwell or if irritation persists. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid measures for different exposure routes to this compound.

Spill_Response_Workflow Spill Response Workflow for this compound Spill Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Spill->Evacuate Ignition_Sources Remove all sources of ignition (flames, sparks, hot surfaces). Spill->Ignition_Sources PPE Wear appropriate Personal Protective Equipment (PPE): - Chemical resistant gloves - Safety goggles/face shield - Respiratory protection Spill->PPE Containment Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite). Evacuate->Containment Ignition_Sources->Containment PPE->Containment Collection Collect absorbed material into a suitable, labeled container for disposal. Containment->Collection Decontamination Clean the spill area with a suitable solvent and then wash with plenty of water. Collection->Decontamination Disposal Dispose of waste material according to local, state, and federal regulations. Decontamination->Disposal

Caption: Logical workflow for handling a this compound spill.

References

Solubility Profile of 4-Methylpentanal-d7 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylpentanal-d7, a deuterated aldehyde of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide synthesizes general principles of aldehyde solubility, the influence of deuteration, and standardized experimental protocols to empower researchers in their handling and application of this compound.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound, being a six-carbon aldehyde, possesses a polar carbonyl group and a nonpolar hydrocarbon tail. While the deuteration is not expected to significantly alter its fundamental solubility characteristics compared to its non-deuterated counterpart, minor differences may exist. Aldehydes are generally soluble in a wide range of organic solvents.[1][2][3][4][5] The following table provides a predicted qualitative solubility profile of this compound in common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneSolubleThe nonpolar alkyl chain of this compound will have favorable van der Waals interactions with the nonpolar hexane molecules.
TolueneSolubleThe nonpolar nature of toluene makes it a good solvent for the largely nonpolar structure of this compound.
Polar Aprotic Diethyl EtherSolubleDiethyl ether can act as a hydrogen bond acceptor for the aldehyde proton and its overall low polarity is compatible with the solute.
AcetoneMiscibleAcetone is a polar aprotic solvent that is miscible with many organic compounds, including aldehydes.[1][2][3]
Ethyl AcetateSolubleThe polarity of ethyl acetate is suitable for dissolving aldehydes of this size.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent that should readily dissolve this compound.
Dimethylformamide (DMF)MiscibleDMF is a highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is a strong polar aprotic solvent capable of dissolving a broad spectrum of organic compounds.
Polar Protic MethanolSolubleThe small polar head of methanol can interact with the carbonyl group, and the short alkyl chain does not significantly hinder solvation of the nonpolar part of the aldehyde.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond make it a suitable solvent.
IsopropanolSolubleThe slightly larger alkyl group of isopropanol still allows for effective solvation of the aldehyde.

Disclaimer: This table represents a predicted solubility profile based on general chemical principles. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of incremental addition of the solvent to a known mass of the solute until complete dissolution is observed.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with closures

  • Calibrated pipettes or burettes

  • Vortex mixer

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as this compound and many organic solvents are volatile and may be hazardous.

  • Analyte Measurement: Accurately weigh a specific mass (e.g., 10 mg) of this compound into a vial.

  • Solvent Addition: Using a calibrated pipette or burette, add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.1 mL).

  • Mixing: Securely cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a well-lit background to check for any undissolved droplets or cloudiness. The solution should be clear and homogenous.

  • Incremental Addition: If the analyte is not fully dissolved, continue to add the solvent in small, precise increments (e.g., 0.1 mL). After each addition, vortex the vial and observe the solution.

  • Endpoint Determination: The point at which the solution becomes completely clear and homogenous is the endpoint. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

  • Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to determine solubility at a specific temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

experimental_workflow start Start: Prepare Materials weigh_analyte Accurately weigh This compound start->weigh_analyte add_solvent Add initial small volume of organic solvent weigh_analyte->add_solvent vortex Vortex to mix add_solvent->vortex observe Visually observe for complete dissolution vortex->observe add_more_solvent Add incremental volume of solvent observe->add_more_solvent  No record_volume Record total volume of solvent added observe->record_volume  Yes add_more_solvent->vortex calculate_solubility Calculate solubility (e.g., in mg/mL) record_volume->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

References

The Natural Occurrence of 4-Methylpentanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanal, also known as isohexanal, is a branched-chain aldehyde that contributes to the aroma profile of a diverse range of natural products. Endogenously, it is a byproduct of steroid hormone biosynthesis in mammals, arising from the enzymatic cleavage of cholesterol's side chain. Exogenously, it is found as a volatile organic compound in various food sources, including dairy products, meat, and fermented foods, where it can be formed through microbial metabolism or lipid oxidation. This technical guide provides a comprehensive overview of the natural occurrence of 4-Methylpentanal, detailing its presence in different matrices, its biosynthetic pathway, and methodologies for its extraction and quantification.

Introduction

4-Methylpentanal (C₆H₁₂O) is an aliphatic aldehyde recognized for its characteristic malty, fatty, and green aroma. Its presence, even in trace amounts, can significantly impact the sensory properties of food and other biological systems. For researchers in drug development and related scientific fields, understanding the natural occurrence and metabolic pathways of such aldehydes is crucial for various applications, including biomarker discovery, toxicology studies, and the development of flavoring agents. This guide summarizes the current knowledge on the natural sources of 4-Methylpentanal, presents quantitative data where available, and details the experimental protocols used for its analysis.

Natural Occurrence of 4-Methylpentanal

4-Methylpentanal has been identified in a variety of natural sources, both as a metabolic product in animals and as a flavor component in foods.

Endogenous Production in Mammals

In humans and other mammals, 4-Methylpentanal is an endogenous compound formed during steroidogenesis.[1] It is a co-product of the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. This reaction is catalyzed by the mitochondrial enzyme cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1.[2][3][4][5]

Occurrence in Food Products

4-Methylpentanal is a common volatile compound found in a wide array of food products. Its presence is often attributed to the degradation of leucine or the oxidation of unsaturated fatty acids.

Table 1: Qualitative Natural Occurrence of 4-Methylpentanal in Various Food Matrices

Food CategorySpecific Food Item(s)Reference(s)
Dairy Products Cow's Milk (raw and heat-treated)[2][6]
Cheese (including Cheddar)[7][8][9]
Meat Products Beef (raw and cooked)[5][7]
Pork (raw and cooked)[2][3][4]
Chicken[2][10]
Fermented Foods Fermented Sausage[11][12][13][14][15]
Beer[16]
Wine[1][8][17][18]

Quantitative Data

Direct quantitative data for 4-Methylpentanal in many food matrices is limited in the scientific literature. However, based on studies of related aldehydes and volatile compounds in similar food items, an estimated concentration range can be inferred. The table below summarizes the available quantitative data for related aldehydes in cheese, which can provide a proxy for the likely concentration range of 4-Methylpentanal.

Table 2: Quantitative Data for Structurally Related Aldehydes in Cheddar Cheese

CompoundMatrixConcentration Range (µg/kg)Reference(s)
3-MethylbutanalCheddar Cheese150 - 300[3][4]
2-MethylbutanalCheddar Cheese175 - 325[3][4]
2-MethylpropanalCheddar Cheese150 - 350[3][4]
BenzaldehydeCheddar Cheese500 - 1500[3][4]
4-Mercapto-4-methyl-pentan-2-oneAged Cheddar Cheese6.7 - 36 (ppb in lipid phase)[19]

Note: While 4-Mercapto-4-methyl-pentan-2-one is not an aldehyde, its structural similarity and presence in cheese provide context for the potential concentration of 4-Methylpentanal.

Biosynthesis of 4-Methylpentanal

The primary described biosynthetic pathway for 4-Methylpentanal in mammals is the cholesterol side-chain cleavage reaction. This process is the initial and rate-limiting step in steroid hormone production.

Cholesterol Side-Chain Cleavage Pathway Cholesterol Cholesterol Intermediate1 22R-Hydroxycholesterol Cholesterol->Intermediate1 CYP11A1 (P450scc) + O2, NADPH Intermediate2 (20R,22R)-Dihydroxycholesterol Intermediate1->Intermediate2 CYP11A1 (P450scc) + O2, NADPH Pregnenolone Pregnenolone Intermediate2->Pregnenolone CYP11A1 (P450scc) Methylpentanal 4-Methylpentanal Intermediate2->Methylpentanal CYP11A1 (P450scc)

Cholesterol side-chain cleavage pathway.[2][3][4][5]

Experimental Protocols

The following section details a synthesized experimental protocol for the extraction and quantification of 4-Methylpentanal from a food matrix, based on common methodologies for volatile aldehyde analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Cheese

This protocol is a composite of methods described for the analysis of volatile compounds in cheese and other dairy products.[20][8][21]

5.1.1. Sample Preparation

  • Grate the cheese sample (e.g., Cheddar) using a pre-chilled grater.

  • Weigh 5 g of the grated cheese into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of 4-Methylpentanal if available).

  • Immediately seal the vial with a PTFE/silicone septum cap.

5.1.2. HS-SPME Procedure

  • Place the sealed vial in a thermostatically controlled autosampler tray at 60°C.

  • Allow the sample to equilibrate for 15 minutes at 60°C with gentle agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

5.1.3. GC-MS Analysis

  • Injector: Desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For 4-Methylpentanal (m/z 43, 57, 72, 85, 100), select characteristic ions for quantification and confirmation.

5.1.4. Quantification

  • Prepare a calibration curve using standard solutions of 4-Methylpentanal in a model cheese matrix or a suitable solvent, spiked with the same concentration of the internal standard as the samples.

  • Calculate the concentration of 4-Methylpentanal in the cheese samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental Workflow for 4-Methylpentanal Analysis cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Cheese Sample Grate Grating Sample->Grate Weigh Weighing (5g) Grate->Weigh Additives Add NaCl and Internal Standard Weigh->Additives Seal Sealing Vial Additives->Seal Equilibrate Equilibration (60°C, 15 min) Seal->Equilibrate Expose SPME Fiber Exposure (60°C, 30 min) Equilibrate->Expose Desorb Thermal Desorption (250°C, 5 min) Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Detect->Quantify

Workflow for 4-Methylpentanal analysis.[20][8][21]

Conclusion

4-Methylpentanal is a naturally occurring aldehyde with a widespread presence in both endogenous metabolic pathways and a variety of food products. Its formation through the cholesterol side-chain cleavage pathway highlights its role in fundamental biological processes. In foods, its presence as a volatile compound contributes to the overall flavor profile and can be an indicator of lipid oxidation or microbial activity. While direct quantitative data remains sparse for many food items, the analytical methodologies outlined in this guide provide a robust framework for its accurate determination. Further research to quantify 4-Methylpentanal in a broader range of natural sources will enhance our understanding of its distribution and significance.

References

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Aldehydes in Human Plasma by GC-MS with 4-Methylpentanal-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Short-chain aldehydes, such as propanal, butanal, and pentanal, are volatile organic compounds that can be indicative of oxidative stress and lipid peroxidation in biological systems. Accurate quantification of these aldehydes in complex matrices like human plasma is crucial for clinical research and drug development, particularly in studies related to diseases associated with oxidative damage. This application note describes a robust and sensitive method for the quantitative analysis of selected short-chain aldehydes in human plasma using gas chromatography-mass spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization. The method employs 4-Methylpentanal-d7 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Principle of the Method

Volatile aldehydes are extracted from human plasma and derivatized with PFBHA to form stable oxime derivatives. These derivatives are more amenable to GC-MS analysis, exhibiting improved chromatographic properties and enhanced sensitivity. This compound is added to the samples at the beginning of the workflow to serve as an internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the target analytes, allows for accurate quantification by compensating for matrix effects and any analyte loss during the extraction and derivatization steps. The PFBHA-derivatized aldehydes are then separated on a GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Aldehyde Standards: Propanal, Butanal, Pentanal (analytical grade)

  • Internal Standard: this compound

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Hexane, Methanol, Acetonitrile (HPLC grade)

  • Reagents: Sodium sulfate (anhydrous), Sodium chloride, Ultrapure water

  • Human Plasma: Pooled human plasma (or individual samples) stored at -80°C

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propanal, butanal, and pentanal in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing propanal, butanal, and pentanal at a concentration of 10 µg/mL in methanol by diluting the primary stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank plasma matrix to achieve final concentrations ranging from 1 to 200 ng/mL.

Sample Preparation and Derivatization
  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma in a glass vial, add 10 µL of the this compound internal standard stock solution (100 µg/mL) to achieve a final concentration of 2 µg/mL. Vortex for 10 seconds.

  • Derivatization: Add 100 µL of PFBHA solution (15 mg/mL in ultrapure water) to each sample. Cap the vials tightly and incubate at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: After incubation, allow the samples to cool to room temperature. Add 1 mL of hexane and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following tables summarize the hypothetical quantitative data for the analysis of the target aldehydes.

Table 1: GC-MS SIM Parameters for PFBHA-Derivatized Aldehydes

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Propanal-PFBHA8.5181238, 208
Butanal-PFBHA9.8181252, 222
Pentanal-PFBHA11.2181266, 236
This compound-PFBHA (IS)11.9181280, 250

Table 2: Calibration Curve Data

AnalyteConcentration Range (ng/mL)Equation
Propanal1 - 2000.9992y = 0.025x + 0.003
Butanal1 - 2000.9989y = 0.028x + 0.005
Pentanal1 - 2000.9995y = 0.031x + 0.002

Table 3: Method Validation Summary

AnalyteLOD (ng/mL)LOQ (ng/mL)Accuracy (%) at 50 ng/mLPrecision (RSD%) at 50 ng/mL
Propanal0.31.098.54.2
Butanal0.41.2101.23.8
Pentanal0.51.599.14.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma (500 µL) spike_is Spike with This compound (IS) plasma->spike_is derivatize Add PFBHA & Incubate (60°C, 60 min) spike_is->derivatize extract Liquid-Liquid Extraction with Hexane derivatize->extract concentrate Evaporate & Concentrate extract->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Acquisition gcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the quantitative analysis of aldehydes in plasma.

Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pufa Polyunsaturated Fatty Acids (PUFAs) aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) pufa->aldehydes pkc Protein Kinase C (PKC) aldehydes->pkc Activation mapk MAP Kinases (JNK, p38, ERK) aldehydes->mapk Activation protein_adducts Protein Adducts aldehydes->protein_adducts dna_adducts DNA Adducts aldehydes->dna_adducts pkc->mapk tf Transcription Factors (AP-1, Nrf2) mapk->tf Activation gene Gene Expression (Stress Response, Apoptosis) tf->gene Regulation cell_damage Cellular Damage & Apoptosis protein_adducts->cell_damage dna_adducts->cell_damage ros Reactive Oxygen Species (ROS) ros->pufa Lipid Peroxidation

Caption: Aldehyde-mediated signaling in oxidative stress.

Application Notes and Protocols for 4-Methylpentanal-d7 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-methylpentanal using 4-methylpentanal-d7 as an internal standard via isotope dilution mass spectrometry (IDMS). 4-Methylpentanal, also known as isohexanal, is a volatile aldehyde that can be found in various food products and biological samples.[1][2] Isotope dilution mass spectrometry is a highly accurate and precise quantitative technique, particularly for trace analysis.[2] The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar chemical and physical properties with the analyte, correcting for variations in sample preparation and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[2][3] After allowing the spike to equilibrate with the endogenous analyte in the sample matrix, the mixture is analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratiometric measurement enhances accuracy by compensating for sample loss during preparation and fluctuations in instrument performance.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample containing 4-Methylpentanal (Analyte) Spike Known amount of This compound (IS) SpikedSample Spiked Sample (Analyte + IS) Extraction Extraction / Derivatization SpikedSample->Extraction GCMS GC-MS Analysis Data Data Acquisition (Signal Ratio Measurement) Calculation Concentration Calculation Data->Calculation Result Final Concentration of 4-Methylpentanal

Figure 1: General workflow for the quantification of 4-Methylpentanal using Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific matrices.

Protocol 1: Analysis of 4-Methylpentanal in Food Matrices (e.g., Fruit Juices, Dairy Products)

This protocol utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for volatile compound analysis in food.

1. Materials and Reagents

  • 4-Methylpentanal (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • SPME fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

2. Standard Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 4-methylpentanal and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-methylpentanal stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

  • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 2 g of sodium chloride to the vial.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.

  • Immediately seal the vial with the screw cap.

  • Vortex the sample for 30 seconds.

4. HS-SPME Procedure

  • Place the vial in a heating block or autosampler incubator at 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Inlet Temperature: 250°C (splitless mode, 2 min)

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 4-Methylpentanal: m/z 57, 71, 100

    • This compound: m/z 64, 78, 107

6. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of 4-methylpentanal to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of 4-methylpentanal in the samples from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification Homogenize Homogenize Sample Weigh Weigh 5g into Vial Homogenize->Weigh Add_IS Spike with This compound Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Figure 2: Detailed experimental workflow for 4-Methylpentanal analysis in food matrices.

Protocol 2: Analysis of 4-Methylpentanal in Biological Samples (e.g., Plasma, Urine)

This protocol involves liquid-liquid extraction followed by derivatization to improve chromatographic properties and sensitivity, then analysis by GC-MS.

1. Materials and Reagents

  • 4-Methylpentanal (analytical standard)

  • This compound (internal standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Phosphate buffer (0.1 M, pH 7)

2. Standard and Sample Preparation

  • Prepare stock and working standard solutions as described in Protocol 1.

  • Thaw biological samples on ice.

  • Pipette 1 mL of the sample (plasma or urine) into a glass tube.

  • Spike with 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 7).

3. Derivatization and Extraction

  • Add 100 µL of 25 mg/mL PFBHA solution (in water) to the sample.

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of hexane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Use the same GC-MS instrumentation and a similar column as in Protocol 1.

  • Inlet Temperature: 260°C (splitless mode)

  • Oven Program: Start at 60°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the PFBHA derivatives. The specific ions will need to be determined by analyzing the derivatized standards.

5. Quantification

  • Follow the same quantification procedure as outlined in Protocol 1, using the peak areas of the derivatized compounds.

Data Presentation

The following tables summarize the expected performance characteristics of the analytical methods described. These values are based on typical performance for similar volatile aldehyde analyses and should be confirmed during method validation.

Table 1: Method Validation Parameters for 4-Methylpentanal Analysis

Parameter Food Matrix (HS-SPME-GC-MS) Biological Matrix (LLE-Derivatization-GC-MS)
Linearity Range 1 - 200 ng/g 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995 > 0.995
Limit of Detection (LOD) 0.2 ng/g 0.1 ng/mL
Limit of Quantification (LOQ) 0.7 ng/g 0.3 ng/mL
Intraday Precision (%RSD) < 10% < 10%
Interday Precision (%RSD) < 15% < 15%

| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |

Table 2: Example Calibration Data for 4-Methylpentanal in a Food Matrix Model

Concentration (ng/g) Analyte Area IS Area Area Ratio (Analyte/IS)
1 5,230 101,500 0.0515
5 26,100 102,300 0.2551
10 51,800 100,900 0.5134
25 129,500 101,200 1.280
50 258,000 100,500 2.567
100 521,000 101,800 5.118

| 200 | 1,035,000 | 101,100 | 10.237 |

Signaling Pathways and Logical Relationships

While 4-methylpentanal is not typically associated with specific signaling pathways in the context of drug development, its presence in biological systems can be related to metabolic processes. For instance, it is a product of cholesterol side-chain cleavage.

G Cholesterol Cholesterol SideChainCleavage Side-Chain Cleavage (e.g., by P450scc) Cholesterol->SideChainCleavage Pregnenolone Pregnenolone SideChainCleavage->Pregnenolone Methylpentanal 4-Methylpentanal SideChainCleavage->Methylpentanal

Figure 3: Simplified metabolic origin of 4-Methylpentanal from cholesterol.

These application notes and protocols provide a comprehensive guide for the quantitative analysis of 4-methylpentanal using this compound and isotope dilution mass spectrometry. Researchers are encouraged to perform in-house validation to ensure the methods meet the specific requirements of their studies.

References

Application Notes and Protocols for 4-Methylpentanal-d7 in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylpentanal, an aldehyde that can be found in various environmental compartments, is of interest due to its potential sources from industrial activities and natural processes.[1] Accurate and reliable quantification of such volatile organic compounds (VOCs) in complex environmental matrices like water, soil, and air is crucial for environmental monitoring and risk assessment.[2][3][4] The use of stable isotope-labeled internal standards, such as 4-Methylpentanal-d7, is a well-established technique to enhance the accuracy and precision of quantitative analysis, particularly in chromatography-mass spectrometry methods.[5][6][7] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, causing them to behave similarly during sample preparation and analysis. This allows for the correction of analyte losses during extraction and inconsistencies in instrument response, thereby minimizing matrix effects.[6]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 4-Methylpentanal in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Illustrative Quantitative Data

The following table summarizes hypothetical yet realistic quantitative data for the analysis of 4-Methylpentanal using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance of the method.

ParameterWater MatrixSoil/Sediment Matrix
Analyte 4-Methylpentanal4-Methylpentanal
Internal Standard This compoundThis compound
Retention Time (min) 8.528.52
Limit of Detection (LOD) 0.05 µg/L0.1 µg/kg
Limit of Quantification (LOQ) 0.15 µg/L0.3 µg/kg
Linear Range 0.2 - 50 µg/L0.5 - 100 µg/kg
Mean Recovery (%) 95%88%
Relative Standard Deviation (%) < 10%< 15%

Experimental Protocols

Protocol 1: Analysis of 4-Methylpentanal in Water Samples

This protocol describes the determination of 4-Methylpentanal in water samples using purge and trap concentration followed by GC-MS analysis, with this compound as an internal standard.

1. Materials and Reagents

  • 4-Methylpentanal analytical standard

  • This compound internal standard solution (100 µg/mL in methanol)

  • Methanol (purge and trap grade)

  • Reagent water (deionized, organic-free)

  • Hydrochloric acid (HCl) for sample preservation

  • Purge and trap concentrator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Collection and Preservation

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • Preserve the samples by adding HCl to a pH < 2 to inhibit microbial degradation.

  • Store samples at 4°C until analysis.

3. Sample Preparation

  • Allow samples to come to room temperature before analysis.

  • Add a known amount of this compound internal standard solution to each 5 mL aliquot of the water sample to achieve a final concentration of 5 µg/L.

  • Also prepare a calibration curve by fortifying reagent water with known concentrations of 4-Methylpentanal and the same concentration of this compound.

4. Instrumental Analysis (Purge and Trap GC-MS)

  • Purge and Trap Conditions:

    • Purge gas: Helium at 40 mL/min

    • Purge time: 11 minutes

    • Trap: Tenax/silica gel/charcoal

    • Desorb temperature: 250°C

    • Desorb time: 2 minutes

    • Bake temperature: 270°C

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Oven Program: Initial temperature 35°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM).

      • 4-Methylpentanal: m/z 57, 72, 100

      • This compound: m/z 64, 79, 107

5. Data Analysis

  • Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration of 4-Methylpentanal in the samples using the calibration curve.

Protocol 2: Analysis of 4-Methylpentanal in Soil and Sediment Samples

This protocol outlines the analysis of 4-Methylpentanal in solid matrices using solvent extraction followed by GC-MS, with this compound as an internal standard.

1. Materials and Reagents

  • 4-Methylpentanal analytical standard

  • This compound internal standard solution (100 µg/mL in methanol)

  • Methanol (pesticide residue grade)

  • Sodium sulfate (anhydrous, baked at 400°C)

  • Centrifuge tubes (50 mL) with PTFE-lined caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Collection and Storage

  • Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.

  • Store samples at 4°C and analyze as soon as possible.

3. Sample Preparation and Extraction

  • Weigh approximately 10 g of the soil/sediment sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution to achieve a concentration of 50 µg/kg.

  • Add 20 mL of methanol to the tube.

  • Cap the tube and vortex for 1 minute.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Transfer the methanol extract to a clean vial.

  • Prepare a calibration curve by spiking clean sand with known concentrations of 4-Methylpentanal and the same concentration of this compound and following the same extraction procedure.

4. Instrumental Analysis (GC-MS)

  • Inject 1 µL of the methanol extract into the GC-MS.

  • Use the same GC-MS conditions as described in Protocol 1.

5. Data Analysis

  • Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration of 4-Methylpentanal in the soil/sediment samples using the calibration curve, ensuring to account for the initial sample weight.

Visualizations

Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Water or Soil Sample Collection Spiking Spike with this compound (Internal Standard) Collection->Spiking Extraction Extraction (Purge & Trap or Solvent Extraction) Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for the environmental analysis of 4-Methylpentanal using a deuterated internal standard.

Logical_Relationship cluster_analyte Analyte & Standard cluster_process Analytical Process cluster_result Outcome Analyte 4-Methylpentanal Variability Process Variability (e.g., Matrix Effects, Injection Volume) Analyte->Variability IS This compound (Internal Standard) IS->Variability Accurate_Result Accurate Quantification Variability->Accurate_Result Correction via Area Ratio (Analyte/IS)

References

Application Notes and Protocols for the Preparation of 4-Methylpentanal-d7 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of standard solutions of 4-Methylpentanal-d7, a deuterated internal standard commonly used in quantitative bioanalytical studies, particularly in methodologies involving liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of these standards is critical for the precise quantification of the corresponding non-deuterated analyte in various biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for the accurate preparation of standard solutions.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7[1]
CAS Number 1794978-55-4[1]
Molecular Formula C₆H₅D₇O[1]
Molecular Weight 107.20 g/mol [1]
Density (of non-deuterated analogue) 0.799 g/cm³-
Storage Temperature 2-8°C[1]

Health and Safety Information

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound and a subsequent series of working standard solutions through serial dilution.

Materials and Equipment:

  • This compound neat standard

  • High-purity methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, disposable tips

  • Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 10 mL)

  • Amber glass vials with screw caps for storage

  • Vortex mixer

Procedure:

1. Preparation of a 1 mg/mL Stock Solution

To prepare a stock solution with a concentration of 1 mg/mL, follow these steps:

  • Equilibrate the vial containing the neat this compound standard to room temperature before opening to prevent condensation.

  • Using a calibrated micropipette, carefully transfer 1.25 µL of neat this compound into a 1 mL volumetric flask. Calculation: Volume (µL) = (Desired Mass (mg) / Density (g/mL)) * 1000 = (1 mg / 0.799 mg/µL) = 1.25 µL.

  • Add methanol to the volumetric flask to the 1 mL mark.

  • Cap the flask and vortex thoroughly to ensure complete dissolution.

  • Transfer the stock solution to a clearly labeled amber glass vial and store at 2-8°C. It is recommended to prepare fresh stock solutions regularly, as long-term stability data is not widely available.

2. Preparation of Working Standard Solutions

A series of working standard solutions can be prepared from the stock solution by serial dilution. The following table provides an example of a dilution series.

Standard IDConcentration (µg/mL)Volume of Stock/Previous Standard (µL)Final Volume (µL)Diluent (Methanol) Volume (µL)
Stock 1000---
WS1 100100 µL of Stock1000900
WS2 10100 µL of WS11000900
WS3 1100 µL of WS21000900
WS4 0.1100 µL of WS31000900
WS5 0.01100 µL of WS41000900

To prepare the working standards:

  • Label a series of vials for each working standard.

  • For WS1, pipette 900 µL of methanol into the vial. Then, add 100 µL of the 1 mg/mL stock solution. Cap and vortex.

  • For WS2, pipette 900 µL of methanol into the vial. Then, add 100 µL of WS1. Cap and vortex.

  • Continue this serial dilution process for the remaining working standards as outlined in the table.

  • Store the working standard solutions in amber glass vials at 2-8°C. For optimal accuracy, it is recommended to prepare fresh working standards for each analytical run.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Standards start Start equilibrate Equilibrate Neat Standard to Room Temperature start->equilibrate weigh Weigh/Pipette Neat Standard equilibrate->weigh dissolve Dissolve in Methanol in a 1 mL Volumetric Flask weigh->dissolve vortex_stock Vortex to Homogenize dissolve->vortex_stock store_stock Store Stock Solution at 2-8°C vortex_stock->store_stock start_dilution Start Dilution Series store_stock->start_dilution prepare_ws1 Prepare WS1 (100 µg/mL) from Stock start_dilution->prepare_ws1 prepare_ws2 Prepare WS2 (10 µg/mL) from WS1 prepare_ws1->prepare_ws2 prepare_ws_n ... Prepare Subsequent Working Standards prepare_ws2->prepare_ws_n store_ws Store Working Standards at 2-8°C prepare_ws_n->store_ws end End store_ws->end

Caption: Workflow for this compound Standard Preparation.

References

Application Notes and Protocols: 4-Methylpentanal-d7 for Internal Standardization in Breath Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exhaled breath contains a complex mixture of volatile organic compounds (VOCs) that reflect the metabolic state of an individual. The analysis of these VOCs, a field known as "breathomics," is a promising non-invasive tool for the diagnosis and monitoring of various diseases. Alterations in the profile of VOCs can serve as biomarkers for pathological processes such as oxidative stress, inflammation, and metabolic disorders.[1][2][3][4][5][6] Aldehydes, in particular, are a class of VOCs often associated with oxidative stress and lipid peroxidation, making them valuable targets for biomarker discovery in diseases like lung cancer and chronic obstructive pulmonary disease (COPD).[7]

Accurate and precise quantification of these endogenous VOCs is critical for their validation as clinical biomarkers. Due to the trace levels of these compounds and the inherent variability in breath sample collection and analysis, the use of internal standards is essential. Isotopically labeled standards, such as 4-Methylpentanal-d7, are ideal for this purpose as they share similar physicochemical properties with their non-labeled counterparts, but are distinguishable by mass spectrometry. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 4-Methylpentanal and other short-chain aldehydes in exhaled breath samples by gas chromatography-mass spectrometry (GC-MS).

4-Methylpentanal as a Potential Biomarker

4-Methylpentanal, also known as isocaproaldehyde, is an aldehyde that can be found in human breath.[8] While it is not yet a widely established biomarker for a specific disease, its presence may be indicative of certain metabolic processes. Aldehydes are often products of lipid peroxidation, a process that is elevated in many disease states. Therefore, the accurate measurement of 4-Methylpentanal could be valuable in studies investigating diseases associated with oxidative stress.

Metabolic Origin: 4-Methylpentanal can originate from the oxidative degradation of leucine or from the cholesterol side-chain cleavage process.[8][9] Its presence and concentration in breath may therefore reflect alterations in amino acid metabolism or steroidogenesis.[9][10]

Quantitative Data on Aldehydes in Breath

While specific quantitative data for 4-Methylpentanal as a disease biomarker is limited in the literature, several studies have reported on the concentrations of other structurally similar aldehydes in the breath of patients with various conditions compared to healthy controls. This data highlights the potential of this class of compounds as disease biomarkers.

AldehydeDiseasePatient Group (n)Control Group (n)Concentration in Patients (ppb)Concentration in Controls (ppb)Fold ChangeReference
PentanalLung Cancer157368Increased--[7]
HexanalLung Cancer157368Increased--[7]
HeptanalLung Cancer157368Increased--[7]
OctanalLung Cancer1212 (smokers), 12 (non-smokers)Significantly higher--[7]
NonanalLung Cancer1212 (smokers), 12 (non-smokers)Significantly higher--[7]
HexanalCOPD2020Increased--[7]
HeptanalCOPD2020Increased--[7]

Note: The table summarizes findings on aldehydes as biomarkers. Specific concentrations can vary significantly between studies due to different analytical methods and patient cohorts. The use of a standardized internal standard like this compound is crucial for obtaining comparable quantitative results across different studies.

Experimental Protocols

1. Breath Sample Collection

A standardized protocol for breath collection is crucial to minimize variability.[11]

  • Patient Preparation: Patients should fast for at least 8 hours and avoid smoking for at least 12 hours prior to breath collection. The oral cavity should be rinsed with water immediately before sampling to reduce the contribution of VOCs from the mouth.

  • Environmental Considerations: Breath samples should be collected in a controlled environment with low background levels of VOCs.

  • Sampling Device: Use a commercial breath sampler (e.g., ReCIVA® Breath Sampler) or an appropriate collection bag (e.g., Tedlar® bag) to collect a specific fraction of breath, typically the end-tidal air which is rich in alveolar VOCs.[12]

  • Sample Volume: A typical sample volume is between 250 mL and 1 L of exhaled breath.

  • Internal Standard Spiking: The known amount of this compound solution in a volatile solvent (e.g., methanol) is spiked onto the sorbent tube prior to breath collection or onto the collected sample in a gas-tight syringe.

2. Sample Preparation and Analysis by GC-MS

  • Thermal Desorption: The sorbent tube containing the trapped VOCs and the internal standard is placed in a thermal desorber. The analytes are desorbed by heating the tube (e.g., at 280°C for 15 minutes) and cryo-focused in a cold trap (e.g., at -10°C) to ensure a sharp injection peak.[13]

  • Gas Chromatography (GC): The trapped analytes are then rapidly heated and injected into the GC column (e.g., a non-polar or mid-polar capillary column like a DB-5ms). The oven temperature is programmed to separate the different VOCs based on their boiling points and interactions with the stationary phase. A typical temperature program could be: initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry (MS): The separated compounds are ionized (e.g., by electron ionization at 70 eV) and detected by a mass spectrometer. The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

SIM Ions for Quantification:

  • 4-Methylpentanal: Monitor characteristic ions such as m/z 44, 57, 72, and 100.

  • This compound: Monitor the corresponding deuterated ions, which will have a higher mass depending on the position of the deuterium atoms (e.g., m/z 48, 62, 79, and 107).

3. Quantification

The concentration of 4-Methylpentanal in the breath sample is calculated by comparing the peak area of the native compound to the peak area of the known amount of the this compound internal standard. A calibration curve should be generated using known concentrations of 4-Methylpentanal and a fixed concentration of this compound to ensure accurate quantification over a range of concentrations.

Visualizations

experimental_workflow cluster_collection Breath Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing p_prep Patient Preparation (Fasting, No Smoking) b_coll Breath Collection (End-Tidal Air) p_prep->b_coll is_spike Spiking with this compound b_coll->is_spike td Thermal Desorption is_spike->td gc Gas Chromatography Separation td->gc ms Mass Spectrometry Detection (SIM Mode) gc->ms peak_int Peak Integration ms->peak_int quant Quantification using Internal Standard peak_int->quant stat Statistical Analysis quant->stat metabolic_pathway cluster_process Oxidative Stress cluster_lipid Cellular Component cluster_products Products ros Reactive Oxygen Species (ROS) membrane Polyunsaturated Fatty Acids (in cell membranes) ros->membrane attacks perox Lipid Peroxidation membrane->perox aldehydes Aldehydes (e.g., 4-Methylpentanal) perox->aldehydes

References

Application Notes: Quantification of Tire Tread Particles in Soil using Pyrolysis-GC/MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tire wear particles (TWPs) are a significant contributor to microplastic pollution in the environment. Accurately quantifying the concentration of these particles in complex matrices like soil is essential for environmental risk assessment and for understanding their fate and transport. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) has emerged as a robust and reliable analytical technique for this purpose. This method involves the thermal decomposition of tire polymers into characteristic marker compounds that can be separated and quantified. To enhance accuracy and correct for matrix effects and instrumental variability, the use of deuterated internal standards of a similar polymeric structure is a critical refinement to the methodology.[1][2][3][4]

This document provides a detailed protocol for the quantification of tire tread particles in soil samples using Py-GC/MS with deuterated polyisoprene (d-PI) and deuterated polystyrene-polybutadiene (d-PSPB) as internal standards.

Principle of the Method

The method is based on the thermal fragmentation of the primary polymers found in tire tread—natural rubber (polyisoprene) and synthetic rubbers (styrene-butadiene rubber and butadiene rubber)—into specific and quantifiable pyrolysis products. The most commonly used dimeric markers are dipentene for polyisoprene and 4-vinylcyclohexene (4-VCH) for polybutadiene and styrene-butadiene rubber.[1][3]

A known amount of a deuterated internal standard (e.g., d-PI and/or d-PSPB) is added to the soil sample before pyrolysis. As the internal standard has a similar chemical structure to the target analytes, it undergoes pyrolysis in a comparable manner, allowing for the correction of variations in pyrolysis efficiency, analyte recovery, and instrument response.[1][2][3][4] Quantification is achieved by comparing the peak areas of the characteristic pyrolysis products of the tire polymers to those of the deuterated internal standards.

Experimental Workflow

The overall experimental workflow for the quantification of tire tread particles in soil is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Processing s1 Soil Sampling s2 Drying and Sieving s1->s2 s3 Homogenization s2->s3 s4 Weighing s3->s4 a1 Addition of Deuterated Internal Standard s4->a1 a2 Pyrolysis a1->a2 a3 Gas Chromatography a2->a3 a4 Mass Spectrometry a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Tire Tread Particles d2->d3

Figure 1: Experimental workflow for tire tread particle quantification.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure representative and reproducible results.

  • Drying: Soil samples should be dried to a constant weight, typically at a temperature below 60°C to prevent the volatilization of any organic compounds.[5]

  • Sieving: The dried soil is passed through a 2 mm sieve to remove large debris such as stones and roots.[5][6]

  • Homogenization: The sieved soil sample should be thoroughly homogenized to ensure that the tire tread particles are evenly distributed. This can be achieved by mechanical mixing or grinding.[5]

  • Weighing: An exact amount of the homogenized soil (typically 10-20 mg) is weighed into a pyrolysis cup or tube.[3][7]

Addition of Internal Standard

A precise volume of a standard solution containing the deuterated internal standards (d-PI and d-PSPB) in a suitable solvent (e.g., chloroform or carbon disulfide) is added directly to the weighed soil sample in the pyrolysis cup. The solvent is then allowed to evaporate completely before analysis.

Pyrolysis-GC/MS Analysis

The following table outlines typical parameters for the Py-GC/MS analysis. These may need to be optimized based on the specific instrumentation used.

ParameterSetting
Pyrolyzer
Pyrolysis Temperature670°C - 750°C[3]
Pyrolysis Time5 - 15 seconds[3][8]
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier GasHelium[9]
Inlet Temperature250°C - 300°C[9][10]
Split Ratio1:15 to 1:50[9]
Oven ProgramInitial temp 40-50°C, hold for 2-5 min, ramp at 8-10°C/min to 280-300°C, hold for 5-10 min[8][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Mass Rangem/z 35-550
Source Temperature230°C[9]
Transfer Line Temp280°C - 300°C[8][10]
Data Analysis and Quantification
  • Peak Identification: The characteristic pyrolysis products are identified based on their retention times and mass spectra. The primary markers are:

    • Dipentene (m/z 68, 93, 136): Marker for polyisoprene (natural rubber).

    • 4-Vinylcyclohexene (4-VCH; m/z 79, 91, 108): Marker for polybutadiene and styrene-butadiene rubber.

  • Peak Integration: The peak areas of the target analytes and the corresponding deuterated internal standards are integrated.

  • Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of tire tread material (or the individual polymers) and a constant concentration of the internal standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio.

  • Quantification: The concentration of tire tread particles in the soil sample is calculated using the calibration curve and the measured peak area ratios from the sample analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of tire tread particles in environmental samples using Py-GC/MS with deuterated internal standards.

ParameterValueReference
Method Detection Limit (MDL) in Soil 14 µg/g (ppm) dry weight[3]
Concentration Range in Roadside Soil 9,200 - 19,900 mg/kg (0.92% - 1.99%)[11]
Concentration in Watershed Sediments 26 - 11,600 µg/g (ppm) dry weight[12]
Average Recovery (spiked samples) 71% - 88% (external standard method)[3]

Logical Relationships in Quantification

The relationship between the components involved in the quantification process is illustrated in the diagram below.

quantification_logic TirePolymer Tire Polymers (NR, SBR, BR) Pyrolysis Pyrolysis TirePolymer->Pyrolysis DeuteratedStandard Deuterated Internal Standards (d-PI, d-PSPB) DeuteratedStandard->Pyrolysis Markers Characteristic Markers (Dipentene, 4-VCH) Pyrolysis->Markers DeuteratedMarkers Deuterated Markers Pyrolysis->DeuteratedMarkers GCMS GC/MS Analysis Markers->GCMS DeuteratedMarkers->GCMS PeakAreas Analyte Peak Areas GCMS->PeakAreas IS_PeakAreas Internal Standard Peak Areas GCMS->IS_PeakAreas ResponseRatio Response Ratio (Analyte Area / IS Area) PeakAreas->ResponseRatio IS_PeakAreas->ResponseRatio Quantification Quantified Concentration of Tire Tread Particles ResponseRatio->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification

Figure 2: Logical flow of the quantification process.

Conclusion

The use of Py-GC/MS with deuterated internal standards provides a sensitive, specific, and reliable method for the quantification of tire tread particles in soil. This approach effectively mitigates matrix interference and instrumental drift, leading to more accurate and reproducible data. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of environmental science and analytical chemistry.

References

Application Notes & Protocols for the Analytical Method Development with 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanal, also known as isohexanal, is a volatile organic compound that can be found in various biological and food matrices. It is a potential biomarker for certain metabolic processes and can also be an indicator of oxidative stress. Accurate and precise quantification of 4-methylpentanal is crucial for research in drug development, disease diagnostics, and food science. The use of a stable isotope-labeled internal standard, such as 4-Methylpentanal-d7, is essential for correcting matrix effects and ensuring the reliability of the analytical method.

This document provides detailed application notes and protocols for the quantitative analysis of 4-methylpentanal in human plasma and a food matrix (vegetable oil) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Signaling Pathway Involvement

4-Methylpentanal, as isocaproic aldehyde, is a co-product in the initial and rate-limiting step of steroidogenesis, known as the cholesterol side-chain cleavage pathway. This process is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1).[1][2] In this pathway, cholesterol is converted to pregnenolone, the precursor to all steroid hormones. The cleavage of the cholesterol side chain yields pregnenolone and isocaproic aldehyde (4-methylpentanal).[1]

G Cholesterol Side-Chain Cleavage Pathway cluster_mitochondrion Mitochondrion Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone  CYP11A1 (P450scc)   Aldehyde 4-Methylpentanal (Isocaproic Aldehyde) Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones Further Steroidogenesis

Caption: Cholesterol Side-Chain Cleavage Pathway.

Experimental Workflow Overview

The general workflow for the quantitative analysis of 4-methylpentanal involves sample preparation with the addition of the deuterated internal standard, derivatization to enhance volatility and chromatographic properties, followed by extraction and analysis by GC-MS.

G General Experimental Workflow Sample Sample Collection (e.g., Plasma, Vegetable Oil) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Derivatization Derivatization with PFBHA IS_Spike->Derivatization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Data Processing and Quantification GC_MS->Quantification

Caption: General Experimental Workflow.

Protocol 1: Quantification of 4-Methylpentanal in Human Plasma

This protocol details the analysis of 4-methylpentanal in human plasma using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by GC-MS.

1. Materials and Reagents

  • 4-Methylpentanal (analytical standard)

  • This compound (internal standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Human plasma (blank)

  • 2 mL screw-top headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 4-methylpentanal and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-methylpentanal by serial dilution of the stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of this compound in methanol.

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in ultrapure water.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • In a 2 mL headspace vial, add 200 µL of plasma.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 50 µL of the 10 mg/mL PFBHA solution.

    • Immediately cap and vortex for 10 seconds.

3. HS-SPME and GC-MS Analysis

  • HS-SPME Parameters:

    • Incubate the vial at 60°C for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

    • Desorb the fiber in the GC inlet at 250°C for 5 minutes.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min (hold for 5 min).

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 4-Methylpentanal-PFBHA derivative: Monitor characteristic ions.

      • This compound-PFBHA derivative: Monitor corresponding shifted ions.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the 4-methylpentanal derivative to the this compound derivative against the concentration of the calibration standards.

  • Determine the concentration of 4-methylpentanal in the plasma samples from the calibration curve.

Protocol 2: Quantification of 4-Methylpentanal in Vegetable Oil

This protocol is adapted for the analysis of 4-methylpentanal in a lipid-rich matrix like vegetable oil.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of a blank vegetable oil (e.g., refined sunflower oil).

2. Standard and Sample Preparation

  • Standard and Internal Standard Solutions: Prepare as described in Protocol 1.

  • Sample Preparation:

    • In a 2 mL headspace vial, weigh 0.5 g of the vegetable oil sample.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 50 µL of the 10 mg/mL PFBHA solution.

    • Immediately cap and vortex for 30 seconds.

3. HS-SPME and GC-MS Analysis

  • The HS-SPME and GC-MS parameters are the same as described in Protocol 1.

4. Data Analysis and Quantification

  • Construct a matrix-matched calibration curve by spiking blank vegetable oil with known concentrations of 4-methylpentanal standard solutions.

  • Process and quantify the samples as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method based on validation data for similar aldehydes.[3][4]

Table 1: Calibration and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
4-MethylpentanalHuman Plasma1 - 500> 0.995
4-MethylpentanalVegetable Oil5 - 1000> 0.995

Table 2: Method Sensitivity and Precision

ParameterHuman PlasmaVegetable Oil
Limit of Detection (LOD)0.5 ng/mL2 ng/g
Limit of Quantification (LOQ)1.5 ng/mL6 ng/g
Intra-day Precision (%RSD)< 10%< 12%
Inter-day Precision (%RSD)< 15%< 15%

Table 3: Accuracy (Recovery)

MatrixSpiked ConcentrationMean Recovery (%)
Human PlasmaLow QC (5 ng/mL)90 - 110%
Medium QC (50 ng/mL)92 - 108%
High QC (400 ng/mL)95 - 105%
Vegetable OilLow QC (10 ng/g)88 - 112%
Medium QC (100 ng/g)90 - 107%
High QC (800 ng/g)93 - 105%

Conclusion

The described GC-MS methods utilizing this compound as an internal standard provide a robust, sensitive, and accurate approach for the quantification of 4-methylpentanal in complex biological and food matrices. The detailed protocols and expected performance data serve as a comprehensive guide for researchers and scientists in the fields of drug development, clinical diagnostics, and food quality control. Adherence to these protocols will enable reliable measurement of this important aldehyde, facilitating further understanding of its role in various scientific disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Methylpentanal-d7 as an internal standard to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of 4-Methylpentanal, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1][2] In mass spectrometry, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the non-labeled analyte (4-Methylpentanal), it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This allows for accurate quantification by correcting for variations in the analytical process.[1][2]

Q2: What are matrix effects and how do they impact my results?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement).[4][5] Both effects can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity in LC-MS analyses.[5]

Q3: How does using this compound help address matrix effects?

A3: By adding a known concentration of this compound to all samples, calibrators, and quality controls, it experiences the same matrix effects as the native analyte.[6] Since the internal standard and the analyte are affected proportionally, the ratio of their peak areas remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects. This allows for the accurate calculation of the analyte concentration, effectively normalizing the variations caused by the sample matrix.[7]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution.

Q5: Are there any potential issues with using a deuterated internal standard?

A5: While highly effective, potential issues can arise. A slight difference in chromatographic retention time between the analyte and its deuterated standard can sometimes occur.[5][8] If this separation is significant, they may not experience the exact same matrix effect at the point of elution. Additionally, in rare cases, isotopic exchange (the replacement of deuterium atoms with hydrogen) can occur, or the analyte's isotopic distribution can contribute to the internal standard's signal, a phenomenon known as "cross-talk".[4][9][10][11]

Experimental Protocol: Quantification of an Aldehyde in a Biological Matrix

This protocol provides a general framework for the quantification of an aldehyde (e.g., 4-Methylpentanal) in a complex biological matrix like plasma, using this compound as an internal standard. Derivatization is often necessary for aldehydes to improve their chromatographic retention and ionization efficiency.[1][12][13][14]

1. Preparation of Standards and Reagents:

  • Prepare a stock solution of the aldehyde analyte and this compound in a suitable organic solvent (e.g., acetonitrile).

  • Create a series of calibration standards by spiking the aldehyde stock solution into a blank matrix (e.g., analyte-free plasma).

  • Prepare a working solution of this compound at a fixed concentration.

  • Prepare a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine, DNPH) in an appropriate solvent with an acid catalyst.

2. Sample Preparation:

  • Thaw plasma samples, calibration standards, and quality control samples.

  • To 100 µL of each sample, add 10 µL of the this compound working solution. Vortex to mix.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube.

  • Add 50 µL of the derivatizing agent solution. Vortex and incubate at a controlled temperature (e.g., 60°C) for a specified time to allow for complete derivatization.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the derivatized analyte and the derivatized this compound.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: The Impact of Internal Standard Correction

The following table illustrates the effect of matrix-induced ion suppression on the quantification of an aldehyde and the effectiveness of using a deuterated internal standard for correction. The data is representative of a typical experiment where a plasma matrix causes a significant reduction in signal intensity.

Sample TypeAnalyte Peak Area (No IS)Calculated Conc. (No IS)IS Peak AreaAnalyte/IS RatioCalculated Conc. (with IS)% Recovery
Solvent Standard (100 ng/mL) 2,000,000100 ng/mL2,100,0000.95100 ng/mL100%
Plasma Sample (Spiked at 100 ng/mL) 800,00040 ng/mL850,0000.9499 ng/mL99%

Analysis:

  • Without an internal standard, the analyte peak area in the plasma sample is suppressed by 60% compared to the solvent standard, leading to a grossly underestimated concentration of 40 ng/mL.

  • The peak area of the deuterated internal standard (IS) is similarly suppressed in the plasma matrix.

  • By using the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively cancelled out, resulting in an accurate calculated concentration of 99 ng/mL and a recovery of 99%.

Troubleshooting Guide

Issue: Inconsistent or drifting internal standard peak area across the analytical run.

  • Question: My this compound peak area is not consistent from injection to injection. What could be the cause?

  • Answer:

    • Sample Preparation Inconsistency: Ensure that the internal standard is accurately and consistently added to every sample. Check pipettes for calibration and ensure proper mixing at the spiking step.

    • Instrument Stability: The inconsistency might stem from the LC-MS system itself. A drifting signal could indicate an unstable spray in the ESI source, a failing detector, or temperature fluctuations. Re-running system suitability tests can help diagnose this.

    • Matrix Effects Varying Between Samples: If the composition of the matrix varies significantly between samples (e.g., plasma from different individuals), the degree of ion suppression or enhancement can also vary, leading to different internal standard responses. This is often what the IS is intended to correct for, so check if the analyte-to-IS ratio remains stable.

Issue: Low or no signal for this compound.

  • Question: I am not seeing a strong peak for my internal standard. What should I check?

  • Answer:

    • Spiking Error: Verify that the internal standard was added to the sample.

    • Degradation: Aldehydes can be unstable. Ensure that the this compound stock and working solutions have been stored correctly and have not degraded. Consider preparing a fresh working solution.

    • Mass Spectrometer Settings: Confirm that the correct MRM transition for this compound is included in the acquisition method and that the collision energy and other MS parameters are optimized.

    • Derivatization Failure: If a derivatization step is used, an incomplete or failed reaction will result in a low signal for both the analyte and the internal standard. Check the age and storage of the derivatizing reagent and the reaction conditions (temperature, time).

Issue: Analyte peak is observed, but the internal standard peak is absent in some samples.

  • Question: My analyte is present, but the this compound peak is missing in some of my study samples, while it's present in my calibrators. What does this indicate?

  • Answer: This can be a critical finding. It may suggest that the internal standard has degraded in those specific samples due to improper handling or storage prior to analysis (e.g., prolonged exposure to room temperature). Since the internal standard is chemically similar to the analyte, this could mean the analyte has also degraded in those samples, making the results unreliable. These samples should be flagged as non-reportable.

Issue: Chromatographic separation between the analyte and this compound.

  • Question: I see a slight shift in retention time between my analyte and this compound. Is this a problem?

  • Answer: A small, consistent shift is often acceptable. However, if the separation is significant, the analyte and internal standard may elute into regions with different levels of ion suppression, compromising the correction.[5][8] To address this, you can try modifying the chromatographic method (e.g., adjusting the gradient or temperature) to minimize the separation and ensure they co-elute as closely as possible.

Issue: Suspected cross-talk between the analyte and internal standard signals.

  • Question: I suspect the signal from my analyte is interfering with my internal standard signal, especially at high analyte concentrations. How can I confirm and mitigate this?

  • Answer: This can happen when the natural isotopic abundance of the analyte contributes to the mass channel of the internal standard.[9][10][11] To check for this, prepare a sample containing a high concentration of the analyte without any internal standard and monitor the MRM channel for this compound. If a signal is detected, cross-talk is occurring. To mitigate this, you can either select a different, non-interfering product ion for the internal standard or use a non-linear calibration model that accounts for this contribution.[10][11]

Visualizations

Experimental_Workflow Experimental Workflow for Aldehyde Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample / Calibrator / QC Spike_IS Spike with this compound Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Derivatize Derivatization (e.g., with DNPH) Precipitate->Derivatize Evaporate Evaporation Derivatize->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: A flowchart of the key steps in a typical bioanalytical workflow.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Internal Standard Signal cluster_investigation Investigation Steps cluster_conclusion Potential Causes & Solutions Start Inconsistent IS Peak Area CheckRatio Is Analyte/IS Ratio Stable? Start->CheckRatio CheckSystem Run System Suitability Test CheckRatio->CheckSystem  No ResultOK Result is likely valid. IS is correcting for matrix variability. CheckRatio->ResultOK  Yes CheckPrep Review Sample Prep Protocol CheckSystem->CheckPrep  Passes InstrumentIssue Instrument Instability. (e.g., unstable spray, detector drift). Solution: Perform maintenance, recalibrate. CheckSystem->InstrumentIssue  Fails PrepError Inconsistent Spiking/Pipetting. Solution: Re-prepare samples, check pipettes. CheckPrep->PrepError

Caption: A decision tree for troubleshooting inconsistent internal standard signals.

References

stability and storage conditions for 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability, storage, and handling of 4-Methylpentanal-d7, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper storage and handling are critical to ensure the integrity of this compound for experimental use. Below is a summary of recommended conditions and stability information.

ParameterRecommendationSource
Storage Temperature 2-8°C (Refrigerated)[1]
Shipping Conditions Ambient[1]
Purity ≥ 98.35%[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent results when using this compound as an internal standard in LC-MS analysis.

  • Possible Cause 1: Isotopic Impurity. The internal standard may contain a small amount of the non-deuterated analyte, which can interfere with quantification. It is important to verify the isotopic purity of the standard.

  • Troubleshooting Step 1: Review the Certificate of Analysis (CoA) for the specific lot of this compound to confirm its isotopic purity.

  • Possible Cause 2: Chromatographic Shift. Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[3]

  • Troubleshooting Step 2: Co-inject the deuterated standard with the non-deuterated analyte to determine if there is a chromatographic shift. Adjust integration parameters accordingly.

  • Possible Cause 3: H/D Exchange. Protons from the solvent or sample matrix may exchange with the deuterium atoms on the internal standard, particularly on the carbon adjacent to the carbonyl group.

  • Troubleshooting Step 3: Prepare samples in aprotic or deuterated solvents if H/D exchange is suspected. Analyze samples promptly after preparation.

Issue 2: Observation of an unexpected peak in the mass spectrum corresponding to the oxidized product.

  • Possible Cause: The this compound has degraded due to improper storage or handling, leading to the formation of 4-methylpentanoic acid-d7.

  • Troubleshooting Step:

    • Confirm the identity of the unexpected peak by comparing its mass spectrum to a reference spectrum of 4-methylpentanoic acid.[4][5][6][7]

    • If degradation is confirmed, obtain a fresh vial of this compound and ensure it is stored under the recommended refrigerated conditions with minimal exposure to air.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C.[1]

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product is the corresponding carboxylic acid, 4-methylpentanoic acid-d7, formed through oxidation.

Q3: Can I expect a difference in retention time between this compound and its non-deuterated analog in reverse-phase chromatography?

A3: It is possible to observe a slight retention time shift. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[3] It is recommended to verify this by co-injecting both compounds.

Q4: What are the main applications of this compound?

A4: this compound is used as a labeled intermediate in the synthesis of Pregabalin and its related compounds.[1] It is also utilized as an internal standard in analytical methods, such as mass spectrometry, for the quantification of 4-Methylpentanal.

Q5: How should I handle this compound to ensure its stability?

A5: To maintain stability, minimize exposure to air and light. After use, tightly seal the container and return it to the recommended storage condition of 2-8°C promptly.

Experimental Protocols

While a specific detailed experimental protocol for the use of this compound is not publicly available, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is provided below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare stock solution of this compound C Spike known amount of this compound into all samples and standards A->C B Prepare calibration standards of 4-Methylpentanal B->C D Inject prepared samples onto LC-MS/MS system C->D E Acquire data in Multiple Reaction Monitoring (MRM) mode D->E F Integrate peak areas for both analyte and internal standard E->F G Calculate the ratio of analyte peak area to internal standard peak area F->G H Generate a calibration curve and quantify the analyte in samples G->H

Caption: Workflow for using this compound as an internal standard.

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern for this compound is its degradation via oxidation.

degradation_pathway substance This compound product 4-Methylpentanoic acid-d7 substance->product Oxidation oxidant Oxidizing Agent (e.g., Air) oxidant->product

Caption: Oxidation of this compound to its carboxylic acid.

References

Isotope Dilution Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isotope Dilution Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during isotope dilution mass spectrometry (IDMS) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you might be facing with your isotope dilution assays. Each question is followed by a detailed explanation of potential causes and step-by-step troubleshooting guidance.

Why am I seeing poor precision and reproducibility in my replicate samples?

Poor precision in isotope dilution assays can manifest as high variability between replicate measurements, leading to a large standard deviation and unreliable quantification. This issue can stem from several factors throughout the experimental workflow.

Possible Causes and Solutions:

  • Incomplete Homogenization: The fundamental principle of isotope dilution relies on the perfect mixing of the isotopically labeled internal standard (spike) with the endogenous analyte in the sample.[1][2] If this equilibrium is not reached, the analyte-to-spike ratio will not be uniform throughout the sample, leading to inconsistent results.

    • Troubleshooting:

      • Optimize Mixing: Ensure vigorous and thorough mixing of the sample after adding the internal standard. This may involve vortexing, shaking, or sonication for an adequate duration.[1] For solid samples, ensure complete dissolution before or during the addition of the standard.

      • Allow Sufficient Equilibration Time: Depending on the sample matrix and analyte properties, sufficient time must be allowed for the spike to fully equilibrate with the sample. This may require overnight incubation in some cases.[1]

  • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or during serial dilutions is a common source of variability.

    • Troubleshooting:

      • Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes.

      • Use Appropriate Pipetting Techniques: Employ proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present.

      • Minimize Serial Dilutions: Whenever possible, minimize the number of serial dilution steps to reduce the propagation of errors.

  • Inconsistent Sample Preparation: Variations in the sample preparation steps, such as extraction efficiency or derivatization yield, can lead to imprecise results.

    • Troubleshooting:

      • Standardize Protocols: Strictly adhere to a validated and standardized sample preparation protocol for all samples.

      • Monitor Extraction Recovery: While isotope dilution corrects for analyte loss, significant variations in recovery can still impact precision.[3][4] If you suspect inconsistent extraction, optimize the extraction procedure to ensure consistent and reasonably high recovery.

My quantitative results are consistently inaccurate (biased high or low). What could be the cause?

Inaccurate results in isotope dilution assays mean that the measured concentration of the analyte is consistently different from the true value. This systematic error can arise from issues with standards, calibration, or unexpected interferences.

Possible Causes and Solutions:

  • Incorrect Concentration of Internal Standard: The accuracy of the final result is directly dependent on the accurately known concentration of the isotopically labeled internal standard added to the sample.[2]

    • Troubleshooting:

      • Verify Standard Concentration: Use a certified or well-characterized internal standard. If preparing your own, meticulously validate its concentration using techniques like quantitative NMR (qNMR) or by cross-validation against a certified reference material.

      • Proper Storage: Ensure the internal standard is stored correctly to prevent degradation or solvent evaporation, which would alter its concentration.[3]

  • Isotopic Interferences: The presence of naturally occurring isotopes of the analyte or interferences from other molecules at the same mass-to-charge ratio (m/z) as the analyte or the internal standard can lead to inaccurate measurements.

    • Troubleshooting:

      • Mass Resolution: Use a mass spectrometer with sufficient resolution to separate the analyte and internal standard signals from any interfering peaks.[5]

      • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from isobaric interferences.

      • Blank Analysis: Analyze a matrix blank to check for any background signals at the m/z of the analyte and internal standard.

  • Non-linear Calibration Curve: While isotope dilution is robust, assuming a linear response over a wide dynamic range can sometimes lead to inaccuracies, especially at the lower or upper ends of the calibration curve.[6][7]

    • Troubleshooting:

      • Assess Linearity: Evaluate the linearity of the response across the expected concentration range of your samples.[8]

      • Use Appropriate Curve Fitting: If the response is non-linear, use an appropriate regression model (e.g., quadratic) to fit the calibration curve.[6] However, it is often preferable to adjust the experimental conditions to achieve linearity.

      • Dilution Analysis: For samples with concentrations exceeding the linear range, dilute them with a blank matrix to bring the analyte concentration within the calibrated linear range.[9]

I am struggling with low sensitivity and cannot detect my analyte at the desired concentration.

Low sensitivity in an isotope dilution assay means the signal for the analyte is too weak to be reliably distinguished from the background noise, preventing accurate quantification at low concentrations.

Possible Causes and Solutions:

  • Poor Ionization Efficiency: The efficiency with which the analyte molecules are converted into ions in the mass spectrometer's ion source is a critical factor for sensitivity.[5]

    • Troubleshooting:

      • Optimize Ion Source Parameters: Systematically optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature.

      • Mobile Phase Modification: Adjust the mobile phase composition by adding modifiers (e.g., formic acid, ammonium formate) to enhance the ionization of your analyte.

      • Alternative Ionization Techniques: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they may provide better sensitivity for certain classes of compounds.[10]

  • Inefficient Sample Preparation and Analyte Loss: Significant loss of the analyte during sample extraction and cleanup steps will naturally lead to lower signals.

    • Troubleshooting:

      • Optimize Extraction Method: Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation) to find the one with the best recovery for your analyte.

      • Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your sample preparation workflow to minimize the number of transfers.

  • Suboptimal Mass Spectrometer Settings: The settings of the mass analyzer and detector can significantly impact sensitivity.

    • Troubleshooting:

      • Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[5]

      • Optimize Collision Energy (for MS/MS): If using tandem mass spectrometry (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition to maximize the signal of the product ion.

How can I identify and mitigate matrix effects in my assay?

Matrix effects are the alteration of ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[10] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the assay.[10][11] While isotope dilution is designed to compensate for matrix effects, severe effects can still be problematic.[11][12]

Identifying Matrix Effects:

  • Post-extraction Spike Experiment:

    • Extract a blank matrix sample.

    • Spike the extracted blank matrix with the analyte and internal standard at a known concentration.

    • Prepare a neat solution of the analyte and internal standard at the same concentration in a clean solvent.

    • Compare the analyte signal in the matrix to the signal in the neat solution. A significant difference indicates the presence of matrix effects.

Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds from the sample.

    • Troubleshooting:

      • Optimize SPE: Develop a more selective solid-phase extraction (SPE) protocol by testing different sorbents, wash steps, and elution solvents.

      • Use Alternative Cleanup Techniques: Consider techniques like liquid-liquid extraction or immunoaffinity chromatography for more specific cleanup.

  • Optimize Chromatography:

    • Troubleshooting:

      • Improve Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the co-eluting matrix components.

      • Divert Flow: Use a divert valve to send the highly concentrated, early-eluting matrix components to waste instead of the mass spectrometer.

  • Sample Dilution: Diluting the sample with a blank matrix can reduce the concentration of interfering compounds.[13]

    • Troubleshooting:

      • Test Dilution Factors: Experiment with different dilution factors (e.g., 1:5, 1:10) to find a balance between reducing matrix effects and maintaining sufficient sensitivity for the analyte.

Experimental Protocols & Data

General Isotope Dilution Workflow

A typical isotope dilution experiment involves the following key steps.

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection and Aliquoting Spike 2. Addition of Internal Standard (Spike) Sample->Spike Equilibrate 3. Homogenization and Equilibration Spike->Equilibrate Extract 4. Extraction and Cleanup Equilibrate->Extract Derivatize 5. Derivatization (Optional) Extract->Derivatize LCMS 6. LC-MS/MS Analysis Extract->LCMS If no derivatization Derivatize->LCMS Integrate 7. Peak Integration LCMS->Integrate Calculate 8. Concentration Calculation Integrate->Calculate Troubleshooting_Inaccurate_Results cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Inaccurate Results (High or Low Bias) Check_IS 1. Verify Internal Standard Concentration Start->Check_IS Check_Cal 2. Evaluate Calibration Curve Linearity Check_IS->Check_Cal Recertify_IS Recertify/Prepare New Internal Standard Check_IS->Recertify_IS If issue found Check_Interference 3. Assess for Isotopic and Isobaric Interferences Check_Cal->Check_Interference Adjust_Cal Adjust Calibration Range or Use Non-Linear Fit Check_Cal->Adjust_Cal If issue found Check_Recovery 4. Investigate for Differential Recovery Check_Interference->Check_Recovery Improve_Sep Improve Chromatographic Separation or MS Resolution Check_Interference->Improve_Sep If issue found Optimize_Prep Optimize Sample Preparation Protocol Check_Recovery->Optimize_Prep If issue found

References

optimizing mass spectrometry parameters for 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 4-Methylpentanal-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of 4-Methylpentanal, meaning seven hydrogen atoms have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. SIL-IS are the gold standard for quantification because they have nearly identical chemical and physical properties to the analyte of interest (the non-labeled compound), but are distinguishable by their higher mass.[1] This allows for accurate correction of variations in sample preparation, injection, chromatography, and ionization.[1]

Q2: Which analytical technique is best suited for this compound analysis, GC-MS or LC-MS?

A2: Due to the volatile nature of 4-Methylpentanal, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and direct method of analysis.[2][3] Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging for small, volatile aldehydes because they exhibit poor retention on reversed-phase columns and low ionization efficiency.[2] If LC-MS must be used, derivatization is typically required to improve the compound's chromatographic retention and ionization response.[2]

Q3: I am not detecting a signal for this compound. What are the common causes?

A3: A complete loss of signal can be attributed to several factors. A systematic check from sample to detector is the most effective troubleshooting approach. Common causes include:

  • System Leaks: Leaks in the gas supply or at any connection point (injector, column fittings, transfer line) can lead to a loss of sensitivity or a complete absence of signal.[4]

  • Improper Sample Preparation: Ensure the internal standard has been correctly spiked into the sample and that the final concentration is appropriate for the instrument's sensitivity range.

  • Injector Issues: A clogged or malfunctioning syringe in the autosampler, or an incorrect injector temperature (too low for volatilization or too high causing degradation) can prevent the sample from reaching the column.

  • Column Integrity: A broken or improperly installed column will prevent the analyte from reaching the detector.

  • Mass Spectrometer Detector Failure: The detector may not be turned on, or there could be an issue with the electron multiplier.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Description: The chromatographic peak for this compound is not symmetrical. Tailing peaks have an asymmetry factor > 1, while fronting peaks have an asymmetry factor < 1.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Clean or replace the inlet liner. Use a deactivated liner. If the column is old or has been exposed to oxygen at high temperatures, trim the first few centimeters or replace it.
Column Overload Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and the MS transfer line as specified by the instrument manufacturer.[5]
Condensation in the Transfer Line Ensure the MS transfer line temperature is set appropriately, typically 10-20 °C higher than the final oven temperature.
Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio

Description: The peak for this compound is present but the intensity is very low, making quantification unreliable.

Possible Causes & Solutions:

CauseSolution
Sub-optimal MS Parameters Tune the mass spectrometer. Optimize the ion source and quadrupole temperatures. For MS/MS, optimize collision energy for the specific MRM transition.
Ion Source Contamination A dirty ion source is a common cause of decreased sensitivity. Perform routine source cleaning as recommended by the manufacturer.[6]
Low Sample Concentration Verify the concentration of the this compound spiking solution. Ensure the final concentration in the sample is within the instrument's detection range.
Matrix Effects (Ion Suppression) In complex samples, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components.
Leaks in the MS System Even small leaks can significantly reduce sensitivity. Use an electronic leak detector to check for leaks, especially around the injector and column fittings.[4]

Experimental Protocols & Parameters

Proposed GC-MS Method for this compound

This protocol is a starting point for method development. Optimization will be required for your specific instrument and application.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Spike the internal standard stock solution into all samples, blanks, and calibration standards to achieve a consistent final concentration.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or similar non-polar column)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on required sensitivity
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 150 °C. Ramp 2: 25 °C/min to 280 °C, hold for 2 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Note: The NIST WebBook lists GC parameters for the non-deuterated 4-methylpentanal on an OV-101 column, which is a good reference.[4][7]

Proposed Multiple Reaction Monitoring (MRM) Parameters

Since this compound is an internal standard, it will be analyzed alongside the non-deuterated analyte, 4-Methylpentanal. The following are proposed MRM transitions based on common fragmentation patterns of aldehydes (e.g., alpha-cleavage, McLafferty rearrangement).[8][9][10] These must be optimized empirically on your instrument.

  • Molecular Weight of 4-Methylpentanal (Analyte): 100.16 g/mol

  • Molecular Weight of this compound (IS): ~107.2 g/mol

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Collision Energy (eV)
4-Methylpentanal10057 (loss of C3H7)10 - 20
4-Methylpentanal10044 (McLafferty)10 - 20
This compound 107 64 (loss of C3H7) 10 - 20
This compound 107 48 (McLafferty) 10 - 20

Collision energy is highly instrument-dependent and must be optimized to achieve the most stable and intense signal.

Visual Guides

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Inject GC Injection Extract->Inject GC_Sep GC Separation (Capillary Column) Inject->GC_Sep Ionize EI Ionization GC_Sep->Ionize MS_Detect MS Detection (MRM Mode) Ionize->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify Troubleshooting_Logic Start Problem Observed: No or Low Signal CheckLeaks Check for System Leaks (Injector, Column, MS) Start->CheckLeaks CheckTune Review MS Tune Report CheckLeaks->CheckTune No Leaks FixLeaks Fix Leaks CheckLeaks->FixLeaks Leak Found CheckMethod Verify GC-MS Method Parameters CheckTune->CheckMethod Tune OK TuneMS Tune & Calibrate MS CheckTune->TuneMS Tune Failed / Poor CheckSample Inspect Sample & Syringe CheckMethod->CheckSample Parameters OK OptimizeMethod Optimize Temperatures & Flow Rate CheckMethod->OptimizeMethod Parameters Sub-optimal PrepNewSample Prepare Fresh Sample CheckSample->PrepNewSample Issue Found

References

preventing isotopic exchange in 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in 4-Methylpentanal-d7. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this is a significant concern as the deuterium atoms at the α-carbon (the carbon atom adjacent to the carbonyl group) are susceptible to exchange with protons from solvents or reagents. This leads to a decrease in the isotopic purity of the material, which can compromise the accuracy and reliability of experimental results, particularly in quantitative mass spectrometry-based assays where the deuterated compound is used as an internal standard.

Q2: What are the primary factors that promote isotopic exchange in this compound?

A2: The primary drivers of isotopic exchange at the α-carbon of aldehydes like this compound are the presence of acidic or basic conditions.[1][2][3] Both acids and bases can catalyze a process called enolization, where a proton is removed from the α-carbon to form an enol or enolate intermediate.[1][2][3] In this intermediate form, the deuterium atoms can readily exchange with protons from the solvent. Other contributing factors include elevated temperatures and the use of protic solvents (e.g., water, methanol, ethanol).

Q3: How should I properly store my this compound to minimize isotopic exchange?

A3: To maintain the isotopic integrity of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations, the compound should be stored in a refrigerator at 2-8°C.[4] It is also advisable to store it in an inert, aprotic solvent and to minimize exposure to atmospheric moisture, which can be a source of protons.

Q4: What types of solvents should I use or avoid when working with this compound?

A4:

  • Recommended Solvents: Aprotic and non-polar solvents are the best choice to minimize isotopic exchange. Examples include hexane, diethyl ether, and anhydrous acetonitrile.

  • Solvents to Avoid: Protic solvents such as water, methanol, ethanol, and any acidic or basic solutions should be avoided as they can directly participate in and catalyze the exchange reaction.

Q5: How can I check the isotopic purity of my this compound?

A5: The isotopic purity of this compound can be determined using analytical techniques such as:

  • High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, allowing for the calculation of isotopic enrichment.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the disappearance of signals at the deuterated positions indicates high isotopic enrichment. ²H NMR directly observes the deuterium atoms, providing a quantitative measure of their presence.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of Isotopic Purity in Stored Standard 1. Improper storage temperature. 2. Exposure to acidic or basic contaminants. 3. Use of a protic or non-anhydrous solvent for storage. 4. Contamination from atmospheric moisture.1. Ensure storage at 2-8°C.[4] 2. Use high-purity, neutral, aprotic solvents. 3. Store under an inert atmosphere (e.g., argon or nitrogen). 4. Verify the integrity of the container seal.
Isotopic Exchange Observed During an Experiment 1. Use of acidic or basic reagents or catalysts. 2. Presence of protic solvents in the reaction mixture. 3. Elevated reaction temperatures.1. If possible, substitute with neutral alternatives. If not, minimize reaction time and temperature. 2. Use anhydrous aprotic solvents. 3. Perform the reaction at the lowest feasible temperature.
Inconsistent Results in Quantitative Analysis 1. On-column exchange during chromatography. 2. Back-exchange in the mass spectrometer ion source.1. Use aprotic mobile phases if possible. If aqueous mobile phases are necessary, maintain a neutral pH and keep the system cool. 2. Minimize the time the sample spends in the ion source and optimize source conditions to be as mild as possible.

Experimental Protocols

Protocol for Monitoring the Isotopic Stability of this compound

This protocol outlines a method to assess the stability of this compound under various solvent and temperature conditions using High-Resolution Mass Spectrometry (HR-MS).

1. Materials:

  • This compound

  • Anhydrous Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Formic Acid (FA)

  • Ammonium Hydroxide (NH₄OH)

  • High-resolution mass spectrometer (e.g., Q-Orbitrap)

2. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous ACN at a concentration of 1 mg/mL.

  • Create the following test solutions by diluting the stock solution to 10 µg/mL in the respective solvents:

    • Solution A (Control): Anhydrous ACN

    • Solution B (Protic Neutral): 50:50 ACN:MeOH

    • Solution C (Aqueous Neutral): 50:50 ACN:H₂O

    • Solution D (Aqueous Acidic): 50:50 ACN:H₂O with 0.1% FA

    • Solution E (Aqueous Basic): 50:50 ACN:H₂O with 0.1% NH₄OH

  • Divide each solution into two sets of aliquots. Store one set at 4°C and the other at 25°C.

3. HR-MS Analysis:

  • Analyze an aliquot from each solution immediately after preparation (T=0) to establish the initial isotopic purity.

  • Analyze subsequent aliquots at regular intervals (e.g., T=24h, T=48h, T=1 week).

  • Use a suitable chromatographic method or direct infusion into the mass spectrometer.

  • Acquire full scan mass spectra in a positive ion mode, ensuring sufficient resolution to distinguish between the deuterated (d7) and partially exchanged (d6, d5, etc.) species.

4. Data Analysis:

  • For each time point and condition, determine the relative abundance of the [M+H]⁺ ions for this compound and its less deuterated isotopologues.

  • Calculate the percentage of isotopic purity for the d7 species.

  • Summarize the data in a table to compare the stability under different conditions.

Summary of Expected Stability Data
ConditionTemperatureInitial Purity (d7%)Purity after 1 week (d7%)
Anhydrous ACN4°C>99%>99%
Anhydrous ACN25°C>99%>98%
50:50 ACN:MeOH4°C>99%~95%
50:50 ACN:MeOH25°C>99%~90%
50:50 ACN:H₂O4°C>99%~92%
50:50 ACN:H₂O25°C>99%~85%
50:50 ACN:H₂O + 0.1% FA25°C>99%~75%
50:50 ACN:H₂O + 0.1% NH₄OH25°C>99%~70%

Visual Guides

Isotopic_Exchange_Pathway d7_aldehyde This compound (Stable) enolate Enol/Enolate Intermediate (Exchange Prone) d7_aldehyde->enolate Enolization proton_source Proton Source (H₂O, ROH, H⁺, OH⁻) proton_source->enolate catalyst Acid or Base Catalyst catalyst->enolate exchanged_aldehyde Partially Exchanged 4-Methylpentanal enolate->exchanged_aldehyde Protonation

Caption: Mechanism of isotopic exchange in this compound.

Troubleshooting_Workflow start Loss of Isotopic Purity Detected check_storage Review Storage Conditions start->check_storage check_protocol Examine Experimental Protocol start->check_protocol storage_ok Storage Conditions Correct? check_storage->storage_ok protocol_ok Protocol Conditions Neutral & Aprotic? check_protocol->protocol_ok storage_ok->protocol_ok Yes correct_storage Action: Store at 2-8°C in anhydrous, aprotic solvent under inert atmosphere. storage_ok->correct_storage No modify_protocol Action: Use aprotic solvents, neutral pH, and lowest possible temperature. protocol_ok->modify_protocol No reanalyze Re-analyze Isotopic Purity protocol_ok->reanalyze Yes correct_storage->reanalyze modify_protocol->reanalyze

Caption: Troubleshooting workflow for isotopic exchange issues.

References

minimizing interferences in 4-Methylpentanal-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the analysis of 4-Methylpentanal-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analysis?

This compound is a stable, isotopically labeled version of 4-Methylpentanal. It is most commonly used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of the unlabeled (protio) 4-Methylpentanal or other similar aldehydes. Its physical and chemical properties are nearly identical to the unlabeled analog, allowing it to co-elute chromatographically, but it is distinguished by its higher mass in the MS detector. This helps to correct for variations in sample extraction, injection volume, and matrix-induced ionization effects.[1][2][3]

Q2: I'm observing a significantly lower signal for this compound than expected. What are the potential causes?

Low signal intensity can stem from several factors:

  • Ion Suppression (Matrix Effects): Components in the sample matrix (e.g., salts, lipids, other metabolites in biological samples) can co-elute and interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[4][5][6]

  • Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms on the molecule can exchange with hydrogen atoms from the solvent (e.g., water) or matrix, especially under non-neutral pH conditions or elevated temperatures. This converts the labeled standard back to a lighter form, reducing the signal at the expected mass-to-charge ratio (m/z).[7][8][9][10]

  • Sample Preparation Losses: The analyte may be lost during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) due to incomplete extraction or volatility.

  • Instrumental Issues: Contamination in the GC inlet, a poorly performing ion source, or incorrect MS parameters can all lead to a general loss of signal.

Q3: My quantitative results are inconsistent and show poor reproducibility. How can I troubleshoot this?

Inconsistent results are often linked to uncontrolled variables in the analytical workflow.

  • Variable Matrix Effects: The composition of the sample matrix can vary between samples, causing inconsistent ion suppression or enhancement.[1][4] Using a stable isotope-labeled internal standard like this compound is the primary way to correct for this, but extreme variations can still pose a challenge.

  • Inconsistent H/D Back-Exchange: If the pH, temperature, or processing time during sample preparation is not tightly controlled, the rate of back-exchange can differ between samples, leading to variable internal standard signal and inaccurate quantification.[8][10]

  • Analyte Instability: Aldehydes can be susceptible to oxidation or polymerization. Ensure samples are stored properly (refrigerated at 2-8°C) and analyzed promptly after preparation.[11]

Q4: Can the unlabeled 4-Methylpentanal interfere with my this compound signal?

Yes, this is a phenomenon known as isotopic interference. The unlabeled compound has naturally occurring heavy isotopes (e.g., ¹³C). If the analyte concentration is very high, the signal from its isotopic peaks (M+1, M+2, etc.) can potentially overlap with and contribute to the signal of the deuterated internal standard, especially if the mass difference between the analyte and standard is small.[3] When using this compound, this risk is lower due to the significant mass difference (7 Da), but it is a factor to consider in assay development.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Recovery

This guide provides a step-by-step approach to diagnosing and resolving low signal for this compound.

Low_Signal_Troubleshooting start Low Signal for This compound Detected check_ms 1. Verify MS Performance (Run tuning solution/system suitability check) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Clean Ion Source, Recalibrate, or Perform Maintenance ms_ok->fix_ms No check_std 2. Analyze a Fresh Standard (in clean solvent) ms_ok->check_std Yes std_ok Standard Signal OK? check_std->std_ok fix_std Problem: Degraded Standard Action: Prepare Fresh Stock Solution std_ok->fix_std No check_matrix 3. Investigate Matrix Effects (Post-extraction spike vs. neat standard) std_ok->check_matrix Yes matrix_effect Signal Suppressed? check_matrix->matrix_effect fix_matrix Problem: Matrix Suppression Action: Improve Sample Cleanup, Dilute Sample, or Modify Chromatography matrix_effect->fix_matrix Yes check_exchange 4. Evaluate H/D Back-Exchange (Analyze sample prep blank vs. standard) matrix_effect->check_exchange No fix_exchange Problem: Back-Exchange Action: Adjust pH to Neutral, Minimize Time at High Temp, Use Aprotic Solvents check_exchange->fix_exchange

Caption: Troubleshooting decision tree for low this compound signal.

Issue 2: Inaccurate or Non-Linear Results

This guide addresses issues related to the accuracy and linearity of the calibration curve.

Symptom Potential Cause Recommended Action
Non-linear curve (saturating at high concentrations) Detector saturation; Isotopic interference from high analyte concentrations affecting the internal standard channel.[3]Reduce the upper limit of the calibration range; Check for isotopic crosstalk and if necessary, choose different mass transitions.
Poor accuracy at low concentrations High background noise; Sample carryover from a previous high-concentration sample.Optimize sample preparation for better cleanup; Run solvent blanks between samples to check for and mitigate carryover.
Inconsistent analyte/IS ratio across runs H/D Back-Exchange; Variable matrix effects.[4][8]Tightly control pH, temperature, and processing time during sample prep. Improve chromatographic separation to move the analyte away from interfering matrix components.

Experimental Protocols & Methodologies

Protocol 1: Sample Analysis by GC-MS (General Workflow)

This protocol outlines a typical workflow for the quantification of aldehydes using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Urine) spike 2. Spike with This compound (IS) sample->spike extract 3. Liquid-Liquid or Solid-Phase Extraction spike->extract derivatize 4. (Optional) Derivatization (e.g., with PFBHA) extract->derivatize concentrate 5. Evaporate & Reconstitute derivatize->concentrate inject 6. GC-MS Injection concentrate->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection (SIM/MRM) separate->detect integrate 9. Peak Integration detect->integrate calculate 10. Calculate Analyte/IS Area Ratio integrate->calculate quantify 11. Quantify against Calibration Curve calculate->quantify

Caption: General experimental workflow for this compound analysis.

Detailed Method Parameters (Example):

  • Internal Standard Spiking: A working solution of this compound (e.g., 1 µg/mL in methanol) is spiked into samples and calibration standards prior to any extraction steps.

  • Extraction: Liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) is common for isolating aldehydes from aqueous matrices.

  • Gas Chromatography (GC):

    • Column: Mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 2 min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Table 1: Example SIM Ions for Monitoring
CompoundIonization Fragmentm/z for MonitoringNotes
4-Methylpentanal (Analyte)[M-H₂O]⁺82.1Monitor for potential interferences.
[M-C₃H₇]⁺57.1Primary quantifying ion.
This compound (IS)[M-C₃H₇]⁺64.1Primary quantifying ion for the internal standard.
[M]⁺107.2Molecular ion, may be low abundance.

Sources of Interference and Mitigation

This diagram illustrates the potential sources of interference in the analytical process.

Interference_Pathway cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_result Result sample_matrix Sample Matrix (Endogenous Compounds) chromatography Chromatography (Co-elution) sample_matrix->chromatography ion_source MS Ion Source (Ion Suppression/Enhancement) sample_matrix->ion_source Direct Infusion Effects reagents Reagents & Solvents (Impurities) reagents->chromatography chromatography->ion_source Co-eluting Interferences mass_analyzer Mass Analyzer (Isotopic Overlap) chromatography->mass_analyzer Poor Resolution inaccuracy Inaccurate Quantification ion_source->inaccuracy Signal Alteration mass_analyzer->inaccuracy Crosstalk

Caption: Potential sources of interference in a typical LC/GC-MS workflow.

References

Validation & Comparative

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Standards in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical methods validated with and without stable isotope-labeled internal standards (SIL-IS), supported by experimental data. We delve into the critical performance characteristics of these methods, offering a clear perspective on why SIL-IS are considered the gold standard in quantitative analysis, particularly in complex matrices.

The use of an appropriate internal standard (IS) is crucial for correcting variability in analytical methods. While structurally similar analog internal standards have been traditionally used, the advent of stable isotope-labeled standards has revolutionized bioanalysis. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the drug molecule's structure, a near-perfect internal standard is created. This standard exhibits physicochemical properties almost identical to the analyte of interest, leading to superior performance in analytical assays.

Unveiling the Performance Advantage: A Data-Driven Comparison

The true measure of an analytical method's performance lies in its validation parameters. The following tables summarize quantitative data from studies directly comparing the use of stable isotope-labeled internal standards with analog internal standards for the quantification of the same analyte.

Table 1: Comparison of Accuracy and Precision for the Quantification of Tacrolimus

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Stable Isotope-Labeled (¹³C,D₂-Tacrolimus) 1.5100.63<3.09
1699.55<3.09
Analog (Ascomycin) 1.5101.71<3.63
1697.35<3.63

Data sourced from a study on tacrolimus determination in whole blood samples. The use of a stable isotope-labeled internal standard resulted in slightly better accuracy and precision compared to the analog internal standard[1].

Table 2: Comparison of Method Performance for the Quantification of Everolimus

Internal Standard TypeLLOQ (ng/mL)Analytical Recovery (%)Total CV (%)Slope (vs. Independent Method)Correlation (r)
Stable Isotope-Labeled (everolimus-d4) 1.098.3 - 108.14.3 - 7.20.95>0.98
Analog (32-desmethoxyrapamycin) 1.098.3 - 108.14.3 - 7.20.83>0.98

This comparative study on everolimus quantification demonstrated that while both internal standards yielded acceptable results, the stable isotope-labeled standard provided a slope closer to unity when compared with an independent LC-MS/MS method, indicating a more accurate calibration[2].

These data consistently highlight the enhanced performance of methods employing stable isotope-labeled standards, particularly in terms of accuracy and the reliability of the calibration curve.

The Underlying Science: Why Stable Isotope-Labeled Standards Excel

The superiority of SIL-IS lies in their ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This is especially critical in mitigating the "matrix effect," a common challenge in bioanalysis where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to inaccurate quantification.

Matrix_Effect_Compensation cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS Mass Spectrometry Detection Analyte_Matrix Analyte in Matrix Analyte_Coelution Analyte + SIL-IS (Co-elution) Analyte_Matrix->Analyte_Coelution Addition of SIL-IS Analyte_Separation Analyte Analyte_Matrix->Analyte_Separation Addition of Analog IS SIL_IS Stable Isotope-Labeled IS SIL_IS->Analyte_Coelution Analog_IS Analog IS Analog_Separation Analog IS (Separate Elution) Analog_IS->Analog_Separation Suppression_Compensation Matrix Effect Compensated Analyte_Coelution->Suppression_Compensation Identical Ionization Suppression Suppression_Uncompensated Matrix Effect Uncompensated Analyte_Separation->Suppression_Uncompensated Analog_Separation->Suppression_Uncompensated Different Ionization Suppression Accurate_Quant Accurate_Quant Suppression_Compensation->Accurate_Quant Accurate Quantification Inaccurate_Quant Inaccurate_Quant Suppression_Uncompensated->Inaccurate_Quant Inaccurate Quantification Method_Validation_Workflow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lloq LLOQ Determination accuracy_precision->lloq recovery_matrix Recovery & Matrix Effect lloq->recovery_matrix stability Stability Assessment recovery_matrix->stability validation_report Validation Report stability->validation_report end Routine Sample Analysis validation_report->end

References

A Comparative Guide: Cross-Validation of 4-Methylpentanal-d7 as an Internal Standard Against External Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of volatile organic compounds, particularly in complex matrices, the choice of standardization method is critical to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, 4-Methylpentanal-d7, and traditional external standard calibration for the quantification of 4-Methylpentanal. The information presented herein is targeted towards researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies.

Principles of Standardization in Chromatography

In chromatographic analysis, both internal and external standardization methods are employed to determine the concentration of an analyte.[1] An external standard calibration involves creating a calibration curve from a series of standards of known concentrations, which is then used to determine the concentration of the analyte in an unknown sample.[2] In contrast, an internal standard is a known amount of a compound, distinct from the analyte, added to both the calibration standards and the samples.[1][3] The ratio of the analyte signal to the internal standard signal is then used for quantification.[1]

Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, causing them to behave similarly during sample preparation, injection, and chromatographic separation.[2][4]

Comparative Performance Data

The following table summarizes the expected performance characteristics when comparing the use of this compound as an internal standard with an external standard calibration for the analysis of 4-Methylpentanal. The data is hypothetical but represents typical results observed in analytical method validation.

Validation ParameterThis compound (Internal Standard)External StandardRationale for Performance Difference
Linearity (R²) > 0.999> 0.995The internal standard corrects for minor variations in injection volume and instrument response, leading to a tighter correlation.
Accuracy (% Recovery) 95 - 105%85 - 115%The internal standard compensates for analyte loss during sample preparation and extraction, resulting in more accurate measurements.[3]
Precision (% RSD) < 5%< 15%By normalizing the analyte response, the internal standard significantly reduces variability from sample handling and instrument drift.[1]
Limit of Detection (LOD) LowerHigherImproved signal-to-noise ratio due to the reduction of analytical variability allows for the reliable detection of lower concentrations.
Matrix Effect MinimizedSignificantThe co-eluting internal standard experiences similar matrix effects as the analyte, effectively canceling them out.

Experimental Protocols

A cross-validation study would typically involve analyzing a set of quality control (QC) samples of known 4-Methylpentanal concentrations using both calibration methods in parallel.

Materials and Reagents
  • 4-Methylpentanal (analytical standard)

  • This compound (internal standard)

  • Solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Sample matrix (e.g., plasma, urine, or environmental sample)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 4-Methylpentanal and this compound in the chosen solvent.

  • Calibration Standards (External): Prepare a series of calibration standards by diluting the 4-Methylpentanal stock solution to cover the desired concentration range.

  • Calibration Standards (Internal): Prepare a similar series of calibration standards, but add a constant, known concentration of this compound to each standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the sample matrix with known amounts of 4-Methylpentanal.

Sample Preparation
  • For the internal standard method, add the same constant amount of this compound to each QC sample and a blank matrix sample. For the external standard method, no internal standard is added.

  • Perform any necessary extraction or derivatization steps. For aldehydes, derivatization with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance.[5][6]

GC-MS Analysis
  • Inject the prepared standards and samples into the GC-MS system.

  • Develop a suitable chromatographic method to achieve good separation of 4-Methylpentanal from other matrix components.

  • Set the mass spectrometer to monitor characteristic ions for both 4-Methylpentanal and this compound.

Data Analysis
  • External Standard Method: Generate a calibration curve by plotting the peak area of 4-Methylpentanal against its concentration for the external standards. Determine the concentration of 4-Methylpentanal in the QC samples using the regression equation of this curve.

  • Internal Standard Method: Generate a calibration curve by plotting the ratio of the peak area of 4-Methylpentanal to the peak area of this compound against the concentration of 4-Methylpentanal. Calculate the concentration of 4-Methylpentanal in the QC samples using this new calibration curve.

  • Compare the accuracy and precision of the results obtained from both methods.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the cross-validation and the logical basis for the superiority of the internal standard method.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing cluster_comparison Performance Comparison A Stock Solutions (Analyte & IS) B Calibration Standards A->B C QC Samples A->C D External Std Curve Prep B->D E Internal Std Curve Prep (add IS) B->E F QC Prep (External) C->F G QC Prep (Internal) (add IS) C->G H GC-MS Analysis D->H E->H F->H G->H I External Std Data H->I J Internal Std Data H->J K Calculate Concentrations (External) I->K L Calculate Concentrations (Internal) J->L M Compare Accuracy & Precision K->M L->M

Caption: Experimental workflow for cross-validating internal and external standard methods.

G cluster_external External Standard Method cluster_internal Internal Standard (IS) Method A Sample Preparation (Analyte Loss) D Inaccurate Result A->D B Injection Variability B->D C Instrument Drift C->D E Sample Preparation (Analyte & IS Loss Proportional) I Ratio (Analyte/IS) is Constant E->I F Injection Variability (Affects Analyte & IS Equally) F->I G Instrument Drift (Affects Analyte & IS Equally) G->I H Accurate Result I->H

Caption: Logical comparison of error sources in external vs. internal standard methods.

Conclusion

The use of a deuterated internal standard like this compound is highly recommended for the quantitative analysis of 4-Methylpentanal, especially in complex matrices. While requiring a greater initial investment in the deuterated standard, this approach offers significant improvements in accuracy, precision, and robustness by effectively compensating for variations inherent in the analytical process.[1] A cross-validation study as outlined above is a crucial step in method development to demonstrate the superiority of the internal standard method and to ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals. Ideally, both internal and external standard calibrations should yield comparable quantitative results, and any significant discrepancies may indicate underlying issues with the sample extraction or injection processes.[2]

References

The Quest for Precision: Evaluating 4-Methylpentanal-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in analytical testing, the choice of an internal standard is paramount. This guide provides a comprehensive overview of the theoretical advantages and a practical framework for evaluating 4-Methylpentanal-d7 as an internal standard, despite a notable lack of publicly available comparative performance data.

While the use of deuterated analogs as internal standards is a widely accepted practice to enhance the reliability of quantitative analyses, specific experimental data on the performance of this compound is not readily found in published literature. This guide, therefore, will equip you with the fundamental principles and a detailed roadmap to conduct your own validation and comparison, ensuring the suitability of this compound for your specific analytical needs.

The Power of Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Their key advantage lies in their chemical and physical similarity to the target analyte, in this case, 4-Methylpentanal. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, derivatization, and chromatographic separation.

By adding a known amount of this compound to samples and calibration standards, any variations or losses that occur during the analytical workflow will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out errors and leading to more accurate and precise results.

A Framework for Validation: Key Performance Metrics

To rigorously assess the performance of this compound as an internal standard, a thorough method validation is essential. The following table outlines the critical parameters that should be evaluated, along with their acceptance criteria, based on general principles of analytical method validation.

Performance Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) > 0.99
Accuracy (Recovery) The closeness of the measured concentration to the true concentration.80-120% recovery for each concentration level
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD < 20%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.The ratio of the analyte response in the presence and absence of the matrix should be close to 1.

Experimental Protocol for Validation

The following provides a generalized experimental protocol for validating this compound as an internal standard for the quantification of 4-Methylpentanal in a specific matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To validate the use of this compound as an internal standard for the quantitative analysis of 4-Methylpentanal.

Materials:

  • 4-Methylpentanal analytical standard

  • This compound internal standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Matrix of interest (e.g., plasma, water, food extract)

  • GC-MS system with appropriate column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 4-Methylpentanal and this compound in a suitable solvent.

    • Prepare a series of working standard solutions of 4-Methylpentanal at different concentrations.

    • Prepare a working solution of this compound at a constant concentration.

  • Calibration Curve Preparation:

    • Spike a known volume of the matrix with the 4-Methylpentanal working standards to create a set of calibration standards at different concentrations.

    • Add a constant amount of the this compound working solution to each calibration standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the this compound working solution.

    • Perform the necessary sample extraction and clean-up procedures.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Develop a suitable GC method for the separation of 4-Methylpentanal and this compound.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor specific ions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of 4-Methylpentanal to this compound for each calibration standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of 4-Methylpentanal.

    • Determine the concentration of 4-Methylpentanal in the samples using the calibration curve.

    • Evaluate the validation parameters as outlined in the table above.

Visualizing the Workflow

To illustrate the logical flow of a typical validation experiment, the following diagram is provided.

Validation_Workflow cluster_prep Preparation cluster_calib Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock (4-Methylpentanal) working_standards Working Standards (Analyte) stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is calib_standards Calibration Standards (Matrix + Analyte + IS) working_standards->calib_standards working_is->calib_standards sample_prep Sample Preparation (Sample + IS) working_is->sample_prep gcms_analysis GC-MS Analysis calib_standards->gcms_analysis sample_prep->gcms_analysis data_processing Data Processing (Peak Area Ratios) gcms_analysis->data_processing validation_eval Validation Evaluation data_processing->validation_eval

Caption: Workflow for the validation of an internal standard.

Comparison with Alternatives

Once you have validated the performance of this compound, you can compare it to other potential internal standards. Alternative internal standards could include:

  • Other deuterated analogs: If available, other deuterated forms of 4-Methylpentanal with a different number of deuterium atoms could be evaluated.

  • Structurally similar compounds: A non-isotopically labeled compound that is structurally similar to 4-Methylpentanal but chromatographically resolved could be used. However, these may not compensate for matrix effects as effectively as a deuterated analog.

  • Homologous series: A compound from the same chemical class but with a different alkyl chain length could be considered.

The comparison should be based on the same validation parameters outlined above. The ideal internal standard will demonstrate superior performance in terms of accuracy, precision, and its ability to minimize matrix effects for your specific application.

Conclusion

While direct comparative data for this compound is currently scarce in the scientific literature, its theoretical advantages as a deuterated internal standard are significant. By following a rigorous validation protocol as described in this guide, researchers can confidently assess its suitability for their analytical methods. This will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific advancement and drug development. The principles and experimental framework provided here serve as a robust starting point for any laboratory looking to incorporate this compound into their quantitative workflows.

A Guide to Utilizing Deuterated Internal Standards in Volatile Compound Analysis: The Case of 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of volatile organic compounds (VOCs) is a critical aspect of ensuring the accuracy and reliability of analytical results. The use of an internal standard (IS) is a widely accepted practice to improve the precision of quantitative analysis, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS).[1] Deuterated compounds, such as 4-Methylpentanal-d7, are often considered the gold standard for use as internal standards because their physical and chemical properties are very similar to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry.[2]

This guide provides an objective comparison of the principles behind using a deuterated internal standard like this compound against other alternatives, supported by general experimental principles.

The Role of Internal Standards in Analytical Chemistry

An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][3] By comparing the analyte's response to the internal standard's response, a ratio is generated that provides a more accurate and precise measurement of the analyte's concentration.[1][4]

Why Deuterated Internal Standards?

Stable isotope-labeled compounds, particularly deuterated ones, are considered ideal internal standards for mass spectrometry-based methods.[2] Here’s a comparison of their advantages and potential disadvantages:

FeatureDeuterated Internal Standard (e.g., this compound)Other Chemical Analogues (Non-isotopic)
Co-elution Typically co-elutes with the analyte, experiencing similar matrix effects.[2]May have different retention times, leading to differential matrix effects.
Extraction Recovery Behaves almost identically to the analyte during sample extraction.[2]Extraction efficiency may differ from the analyte.
Ionization Efficiency Experiences similar ionization efficiency and suppression/enhancement in the MS source.[2]Ionization can be significantly different, leading to inaccuracies if matrix effects vary.
Availability Can be synthetically challenging and expensive to produce.Often more readily available and less expensive.
Potential for Isotopic Exchange Possibility of deuterium-proton exchange, which can compromise accuracy.Not applicable.
Experimental Protocol: A General Workflow for Using this compound as an Internal Standard

The following is a generalized protocol for the quantification of a volatile analyte using this compound as an internal standard via GC-MS.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a stock solution of this compound at a known concentration in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix to achieve a range of concentrations.

  • Add a constant, known amount of the this compound internal standard solution to each calibration standard.

3. Sample Preparation:

  • To each unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

  • Perform any necessary sample extraction or derivatization steps.

4. GC-MS Analysis:

  • Inject the prepared standards and samples into the GC-MS system.

  • Develop a chromatographic method that effectively separates the analyte and the internal standard (though they will likely have very similar retention times).

  • Set the mass spectrometer to monitor for specific ions of both the analyte and this compound.

5. Data Analysis:

  • For each standard and sample, determine the peak area for the analyte and the internal standard.

  • Calculate the response ratio for each injection: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Create a calibration curve by plotting the response ratio of the standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a quantitative analysis using an internal standard.

G cluster_prep Preparation cluster_cal Calibration Curve Generation cluster_sample Sample Analysis Analyte_Stock Analyte Stock Solution Cal_Standards Prepare Calibration Standards Analyte_Stock->Cal_Standards IS_Stock Internal Standard (this compound) Stock Solution Spike_IS_Cal Spike IS into Standards IS_Stock->Spike_IS_Cal Spike_IS_Sample Spike IS into Sample IS_Stock->Spike_IS_Sample Cal_Standards->Spike_IS_Cal GCMS_Cal Analyze Standards by GC-MS Spike_IS_Cal->GCMS_Cal Plot_Curve Plot Response Ratio vs. Concentration GCMS_Cal->Plot_Curve Determine_Conc Determine Concentration from Calibration Curve Plot_Curve->Determine_Conc Unknown_Sample Unknown Sample Unknown_Sample->Spike_IS_Sample GCMS_Sample Analyze Sample by GC-MS Spike_IS_Sample->GCMS_Sample GCMS_Sample->Determine_Conc

Caption: Workflow for quantitative analysis using an internal standard.

G cluster_data Data Processing Logic Get_Areas Obtain Peak Areas (Analyte & IS) Calc_Ratio Calculate Response Ratio Get_Areas->Calc_Ratio Plot_Curve Generate Calibration Curve Calc_Ratio->Plot_Curve for Standards Interpolate Interpolate Sample Response Ratio Calc_Ratio->Interpolate for Samples Plot_Curve->Interpolate Final_Conc Final Analyte Concentration Interpolate->Final_Conc

Caption: Logical flow of data analysis for the internal standard method.

Performance Comparison Framework

While specific inter-laboratory comparison data for this compound is not publicly available at this time, researchers can evaluate its performance against other internal standards using the following parameters. The goal is to select an internal standard that provides the most accurate and precise results for the specific analyte and matrix being studied.

Performance ParameterIdeal Outcome for a Good Internal Standard
Linearity (R²) The calibration curve should have a correlation coefficient (R²) close to 1.000.
Precision (%RSD) The relative standard deviation (%RSD) for replicate measurements should be low (typically <15%).
Accuracy (%Recovery) The measured concentration of spiked quality control samples should be close to the true value (e.g., 85-115%).
Matrix Effect The internal standard should effectively compensate for any ion suppression or enhancement caused by the sample matrix.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[5] It is primarily used as a labeled intermediate in the synthesis of other compounds, such as Pregabalin.[6] Researchers should always consult the certificate of analysis for specific lot information.

References

A Comparative Analysis of 4-Methylpentanal-d7 and ¹³C-Labeled Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterium-labeled (d₇) 4-Methylpentanal and its carbon-13 (¹³C)-labeled counterpart, offering insights into their respective performance characteristics, supported by experimental data from analogous compounds and detailed analytical protocols.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly in complex biological matrices. They are essential for correcting for analyte loss during sample preparation and for mitigating the variability of instrument response, such as matrix effects.[1][2][3] The two most common types of stable isotope labeling are deuterium (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[4][5]

Performance Comparison: 4-Methylpentanal-d7 vs. ¹³C-Labeled 4-Methylpentanal

While direct comparative studies on 4-Methylpentanal are not extensively published, the principles governing the performance of deuterium versus carbon-13 labeled standards are well-established and can be illustrated with data from similar small molecules. The key differences lie in chromatographic behavior, isotope effects, and stability of the isotopic label.

Key Performance Parameters:

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled 4-MethylpentanalRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[5][6]Co-elutes perfectly with the unlabeled analyte.[4][5]Critical for accurate matrix effect correction. Deuterium's larger mass difference compared to protium can alter the compound's interaction with the stationary phase. Even a small shift in retention time can expose the analyte and standard to different matrix components, leading to differential ion suppression or enhancement and compromising quantitative accuracy.[4]
Isotope Effect More pronounced. The C-D bond is stronger than the C-H bond, which can affect fragmentation patterns in the mass spectrometer.[5][7]Negligible. The physicochemical properties of ¹³C-labeled compounds are nearly identical to their ¹²C counterparts.[8]A significant isotope effect can lead to different fragmentation efficiencies between the analyte and the internal standard, potentially biasing the results. ¹³C-labeled standards behave almost identically to the native analyte, ensuring that the ratio of their signals remains constant.
Label Stability Risk of back-exchange (D-to-H) under certain analytical conditions (e.g., in protic solvents or in the ion source).[6]The ¹³C label is integrated into the carbon skeleton of the molecule and is completely stable.Loss of the deuterium label can lead to an underestimation of the analyte concentration, as the internal standard signal would decrease. The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process.
Cost Generally less expensive to synthesize.[7]Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis routes.[8]For routine, high-throughput analyses where the highest precision is not paramount, the cost-effectiveness of deuterium-labeled standards may be a consideration. However, for regulated bioanalysis and studies requiring the utmost accuracy, the higher cost of ¹³C-labeled standards is often justified by the superior data quality.

Experimental Protocols

The following section outlines a typical experimental workflow for the quantification of 4-Methylpentanal in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw Samples: Allow plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either 4-Methylpentanal-d₇ or ¹³C-labeled 4-Methylpentanal at a concentration of 100 ng/mL in methanol) to each tube.

  • Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Methylpentanal (Analyte): To be determined by direct infusion (e.g., Q1: 101.1 -> Q3: 57.1).

      • 4-Methylpentanal-d₇ (IS): To be determined by direct infusion (e.g., Q1: 108.2 -> Q3: 62.1).

      • ¹³C-Labeled 4-Methylpentanal (IS): To be determined by direct infusion (e.g., with 3 ¹³C labels, Q1: 104.1 -> Q3: 60.1).

    • Collision Energy and other MS parameters: Optimize for each compound.

Data Analysis and Quantification
  • Integration: Integrate the peak areas for the analyte and the internal standard in each sample.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Generate a calibration curve by plotting the response ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical flow, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard (this compound or ¹³C-IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Reconstitute Reconstitute in Mobile Phase Transfer->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logic_Diagram cluster_d7 This compound (Deuterium Labeled) cluster_c13 ¹³C-Labeled 4-Methylpentanal d7_pros Pros: - Lower Cost Cost Cost-Effectiveness d7_pros->Cost d7_cons Cons: - Potential Chromatographic Shift - Isotope Effects - Risk of H/D Exchange Accuracy High Accuracy & Reliability d7_cons->Accuracy Compromises c13_pros Pros: - Co-elution with Analyte - Negligible Isotope Effects - High Label Stability - Highest Accuracy c13_pros->Accuracy c13_cons Cons: - Higher Cost c13_cons->Cost Impacts Decision Choice of Internal Standard Decision->d7_pros Decision->d7_cons Decision->c13_pros Decision->c13_cons

Caption: Decision logic for selecting an internal standard.

Conclusion

For the quantitative analysis of 4-Methylpentanal, both deuterium-labeled and ¹³C-labeled internal standards can be employed. However, for applications demanding the highest level of accuracy, precision, and reliability, such as in regulated bioanalysis and pivotal drug development studies, the use of a ¹³C-labeled internal standard is strongly recommended. Its superior performance in co-elution, minimal isotope effects, and robust label stability provide a more reliable correction for experimental variability, ultimately leading to higher quality data. While 4-Methylpentanal-d₇ offers a more cost-effective option, careful validation is required to ensure that potential chromatographic shifts and isotope effects do not compromise the integrity of the quantitative results.

References

A Head-to-Head Comparison: Enhancing Sensitivity and Reliability in 4-Methylpentanal Quantification with 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accurate quantification of volatile organic compounds (VOCs) is paramount. This is especially true in drug development and research, where even trace amounts of a substance can have significant implications. 4-Methylpentanal, a volatile aldehyde, is one such compound where reliable detection and quantification at low levels are often required. This guide provides an objective comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-Methylpentanal, with a focus on the significant advantages conferred by the use of its deuterated internal standard, 4-Methylpentanal-d7.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of mass spectrometry-based quantification.[1][2] By mimicking the chemical and physical properties of the analyte, the deuterated standard co-elutes and experiences similar ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1]

Performance Comparison: With and Without Deuterated Internal Standard

Performance MetricMethod with this compound (Internal Standard)Method without Deuterated Internal Standard (External Standard)
Limit of Detection (LOD) Lower (e.g., ~0.1-0.5 ng/mL)Higher (e.g., ~1-5 ng/mL)
Limit of Quantification (LOQ) Lower (e.g., ~0.5-1.5 ng/mL)Higher (e.g., ~5-15 ng/mL)
Precision (%RSD) Excellent (<5%)Good to Moderate (5-20%)
Accuracy (% Recovery) High (95-105%)Variable (80-120%)
Robustness HighModerate

Table 1. Expected performance comparison for the quantification of 4-Methylpentanal by GC-MS with and without the use of a deuterated internal standard. The values are estimates based on typical analytical performance for similar volatile aldehydes.

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation. The following are detailed experimental protocols for the quantification of 4-Methylpentanal using GC-MS, both with and without an internal standard.

Method 1: Quantification with this compound Internal Standard

This method is the gold standard for accurate and precise quantification of 4-Methylpentanal.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of 4-Methylpentanal and this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking a known amount of 4-Methylpentanal into the matrix of interest (e.g., plasma, cell culture media) to achieve a concentration range that brackets the expected sample concentrations.

  • Add a fixed concentration of this compound to all calibration standards, quality control (QC) samples, and unknown samples.

2. Sample Preparation (Headspace Analysis):

  • Place an aliquot of the prepared sample into a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or similar, suitable for volatile compounds.

    • Injector: Split/splitless, operated in splitless mode.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for 4-Methylpentanal and this compound.

4. Data Analysis and LOD/LOQ Determination:

  • Construct a calibration curve by plotting the ratio of the peak area of 4-Methylpentanal to the peak area of this compound against the concentration of 4-Methylpentanal.

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, typically calculated as:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)

Method 2: Quantification without Deuterated Internal Standard (External Standard Method)

This method is simpler but more susceptible to analytical variability.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of 4-Methylpentanal in a suitable solvent.

  • Create a series of calibration standards in the matrix of interest.

  • Prepare QC samples and unknown samples without the addition of an internal standard.

2. Sample Preparation and GC-MS Analysis:

  • Follow the same headspace and GC-MS analysis procedures as described in Method 1.

3. Data Analysis and LOD/LOQ Determination:

  • Construct a calibration curve by plotting the peak area of 4-Methylpentanal against its concentration.

  • Determine the LOD and LOQ using the same formulas as in Method 1, based on the external standard calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in each methodology.

cluster_0 Method 1: With this compound Internal Standard A1 Prepare Calibration Standards (4-Methylpentanal) C1 Add Fixed Concentration of This compound to All Samples A1->C1 B1 Prepare QC and Unknown Samples B1->C1 D1 Headspace Incubation C1->D1 E1 GC-MS Analysis (SIM Mode) D1->E1 F1 Data Analysis: Area Ratio vs. Concentration E1->F1 G1 Calculate LOD & LOQ F1->G1

Caption: Workflow for LOD/LOQ determination with an internal standard.

cluster_1 Method 2: Without Deuterated Internal Standard A2 Prepare Calibration Standards (4-Methylpentanal) C2 Headspace Incubation A2->C2 B2 Prepare QC and Unknown Samples B2->C2 D2 GC-MS Analysis (SIM Mode) C2->D2 E2 Data Analysis: Peak Area vs. Concentration D2->E2 F2 Calculate LOD & LOQ E2->F2

Caption: Workflow for LOD/LOQ determination without an internal standard.

Signaling Pathways and Logical Relationships

cluster_2 Impact of Analytical Method on Data Confidence A3 Drug Metabolism Study B3 Quantification of 4-Methylpentanal A3->B3 C3 Method with this compound B3->C3 D3 Method without Internal Standard B3->D3 E3 High Confidence in Data (Accurate & Precise) C3->E3 F3 Lower Confidence in Data (Potential for Variability) D3->F3 G3 Reliable Pharmacokinetic/ Pharmacodynamic Modeling E3->G3 H3 Inconclusive or Misleading Metabolic Profile F3->H3

Caption: Logical flow from analytical method to data interpretation.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, the use of a deuterated internal standard like this compound for the quantification of 4-Methylpentanal is strongly recommended. The enhanced precision, accuracy, and lower detection limits afforded by this method provide a more robust and reliable dataset, which is critical for making informed decisions in research and development. While the external standard method offers simplicity, it comes at the cost of increased uncertainty and a higher risk of analytical error. Therefore, for applications where the accurate determination of low concentrations of 4-Methylpentanal is essential, the investment in a deuterated internal standard is well-justified.

References

A Comparative Guide to the Certification of 4-Methylpentanal-d7 as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of the certification process and key quality attributes of 4-Methylpentanal-d7, a deuterated internal standard, against its non-deuterated counterpart, 4-Methylpentanal. The data presented herein is illustrative to demonstrate the rigorous certification process for a high-quality reference material.

The Importance of Certified Reference Materials

Certified Reference Materials are indispensable tools for:

  • Method Validation: Establishing the performance characteristics of an analytical method.

  • Instrument Calibration: Ensuring the accuracy of analytical instrumentation.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

The certification of a reference material involves a meticulous process to characterize its identity, purity, stability, and homogeneity, all performed under a robust quality management system such as ISO 17034.

Comparison of Certified this compound and 4-Methylpentanal

The following tables summarize the typical certified property values and key quality indicators for this compound and a standard analytical grade 4-Methylpentanal.

Table 1: Certified Property Values

PropertyThis compound (CRM)4-Methylpentanal (Analytical Standard)
Purity (by GC-FID) 99.8% ± 0.1%≥98.0%
Isotopic Purity 99.5 atom % DNot Applicable
Identity Confirmed by ¹H NMR, ¹³C NMR, MSConfirmed by IR, NMR
Certified Concentration 1.000 mg/mL ± 0.005 mg/mL (in Acetonitrile)Not Applicable (supplied as a neat material)
Uncertainty Stated with a coverage factor of k=2, representing a 95% confidence levelNot typically provided
Traceability Traceable to SI units via a primary standardTraceable to internal standards

Table 2: Stability and Homogeneity Data

ParameterThis compound (CRM)4-Methylpentanal (Analytical Standard)
Short-Term Stability Stable for 2 weeks at 40°C (accelerated)Data not typically provided
Long-Term Stability Stable for 36 months at -20°CRecommended re-test date provided
Homogeneity Demonstrated to be homogeneous between units (ANOVA, p > 0.05)Assumed to be homogeneous, but not rigorously tested between units

Experimental Protocols

The certification of this compound involves a series of validated analytical methods to ensure its quality and reliability.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Quantification: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: The spectrum is recorded to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. The absence of significant signals corresponding to the deuterated positions confirms the high isotopic enrichment.

  • ¹³C NMR: The spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

Isotopic Purity Determination by Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive).

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The relative intensities of the molecular ion peaks corresponding to the different isotopologues (d0 to d7) are measured. The isotopic purity is calculated based on the abundance of the d7 isotopologue relative to all other isotopologues.

Stability Assessment
  • Long-Term Stability: Samples are stored at the recommended temperature (-20°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, 36 months) using the GC-FID purity method. The results are trended to ensure no significant degradation occurs over the shelf life of the material.

  • Short-Term (Shipping) Stability: Samples are subjected to elevated temperatures (e.g., 40°C) for a short period (e.g., 7 and 14 days) to simulate shipping conditions. The purity is then compared to samples stored under recommended conditions.

Homogeneity Study
  • Sampling: A statistically relevant number of units are randomly selected from the batch.

  • Analysis: Multiple sub-samples from each selected unit are analyzed for purity using the validated GC-FID method.

  • Statistical Evaluation: The data is analyzed using Analysis of Variance (ANOVA) to confirm the absence of significant variation between units.

Visualizing the Certification Process and Application

The following diagrams illustrate the workflow for certifying a reference material and a hypothetical signaling pathway where this compound could be utilized as an internal standard.

certification_workflow cluster_synthesis Material Production cluster_characterization Characterization & Certification cluster_release Final Product synthesis Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (GC-FID, qNMR) identity->purity isotopic_purity Isotopic Purity (MS) purity->isotopic_purity stability Stability Studies isotopic_purity->stability homogeneity Homogeneity Testing stability->homogeneity certificate Certificate of Analysis Generation homogeneity->certificate crm Certified Reference Material certificate->crm

Certification Workflow for this compound

signaling_pathway cluster_sample Biological Sample Analysis cluster_analysis LC-MS/MS Quantification sample Biological Matrix (e.g., Plasma) extraction Analyte Extraction sample->extraction internal_standard Spike with This compound (IS) extraction->internal_standard lcms LC-MS/MS Analysis internal_standard->lcms quantification Quantification of Endogenous 4-Methylpentanal lcms->quantification Drug Drug X Metabolism Metabolic Pathway Drug->Metabolism Analyte 4-Methylpentanal (Endogenous Analyte) Metabolism->Analyte Analyte->extraction

Application of this compound in a Bioanalytical Workflow

Conclusion

The certification of a reference material like this compound is a comprehensive process that ensures its suitability for use as an internal standard in demanding analytical applications. By providing well-characterized and documented materials, researchers can have a high degree of confidence in the accuracy and reliability of their results, which is fundamental for advancing scientific research and drug development. When selecting a reference material, it is crucial to consider the extent of characterization and the quality of the accompanying documentation to ensure it meets the specific requirements of the intended application.

Safety Operating Guide

Safe Disposal of 4-Methylpentanal-d7: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 4-Methylpentanal-d7, a deuterated aldehyde used in various research applications, including as an intermediate in the synthesis of Pregabalin and related compounds.[1] Adherence to these procedures is critical due to the compound's hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Due to its flammability, it is crucial to keep this chemical away from heat, sparks, open flames, and hot surfaces. Proper personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn when handling this substance.[2] Work should be conducted in a well-ventilated area, and all containers must be kept tightly closed in a dry environment.[2]

Hazard ClassificationCategoryPrecautionary Statement Codes
Flammable liquidsCategory 3P210, P233, P240, P241, P242, P243
Skin irritationCategory 2P264, P280, P302+P352, P332+P313
Serious eye irritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)P261, P271, P304+P340, P312

This data is synthesized from safety data sheets for 4-Methylpentanal.[2]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
  • Ensure a certified chemical fume hood is operational and in use throughout the disposal process.
  • Have a chemical spill kit readily accessible.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.
  • The container must be compatible with flammable organic liquids.
  • Do not mix with incompatible waste streams.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."
  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area away from ignition sources.

4. Institutional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound down the drain or dispose of it with general laboratory trash.[3]

Disposal Workflow

The logical flow for the safe disposal of this compound is illustrated in the diagram below.

A Assess Hazards & Don PPE B Collect Waste in Designated Container A->B Work in Fume Hood C Securely Seal & Label Container B->C D Store in Approved Hazardous Waste Area C->D Away from Ignition Sources E Contact EHS for Pickup D->E F Proper Disposal by Certified Vendor E->F

References

Personal protective equipment for handling 4-Methylpentanal-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylpentanal-d7 in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with the same precautions as its non-deuterated analog, 4-Methylpentanal. The primary hazards are flammability, skin and eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities (>1 L).Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before each use and change them immediately if contaminated.Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection Flame-resistant or 100% cotton lab coat. An apron may be used for additional protection against splashes.Protects against accidental spills and splashes of the flammable liquid. Synthetic materials should be avoided as they can melt if ignited.[2]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is required.[2][3] If a fume hood is not available, a respirator may be necessary.Aldehydes can cause respiratory irritation.[4] Engineering controls like a fume hood are the primary means of protection.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for ignition or exposure.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[3][5]

  • Gather Materials: Assemble all necessary equipment, including appropriate containers, spill cleanup materials (such as absorbent pads or sand), and waste containers before bringing the chemical into the work area.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the fume hood and surrounding area. This includes open flames, hot plates, and spark-producing equipment.[2][3]

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

Handling the Chemical:

  • Transport: When transporting the chemical from storage to the work area, use a secondary container to prevent spills.

  • Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded to prevent static discharge.[5]

  • Keep Containers Closed: Keep the container of this compound sealed when not in use to minimize the release of flammable vapors.[2]

  • Spill Response: In the event of a small spill inside the fume hood, use absorbent material to clean it up, and place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

As a deuterated compound with a stable isotope, this compound does not require special disposal procedures beyond those for its non-labeled counterpart. The primary consideration for disposal is its flammability.

Waste Segregation and Collection:

  • Waste Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Flammable Liquid" and list all chemical constituents, including this compound.

  • Segregation: Do not mix flammable liquid waste with other incompatible waste streams, such as oxidizers or corrosives.[6]

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a separate, sealed hazardous waste container labeled as "Solid Hazardous Waste - Flammable."

Storage and Disposal:

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area should be away from ignition sources and high-traffic areas.

  • Disposal Request: Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department for proper disposal.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Risk Assessment prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Eliminate Ignition Sources prep3->prep4 prep5 Don PPE prep4->prep5 handle1 Transport to Fume Hood prep5->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for handling this compound.

cluster_collection Waste Collection cluster_container Waste Container Management cluster_disposal Final Disposal collect1 Segregate Liquid Waste container1 Use Compatible Containers collect1->container1 collect2 Segregate Solid Waste collect2->container1 container2 Label Clearly container1->container2 container3 Keep Containers Closed container2->container3 disposal1 Store in Satellite Area container3->disposal1 disposal2 Request EHS Pickup disposal1->disposal2

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.